molecular formula C9H9FO B6152528 2-ethyl-4-fluorobenzaldehyde CAS No. 1289089-09-3

2-ethyl-4-fluorobenzaldehyde

Cat. No.: B6152528
CAS No.: 1289089-09-3
M. Wt: 152.2
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Description

2-ethyl-4-fluorobenzaldehyde is a useful research compound. Its molecular formula is C9H9FO and its molecular weight is 152.2. The purity is usually 95.
BenchChem offers high-quality 2-ethyl-4-fluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethyl-4-fluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1289089-09-3

Molecular Formula

C9H9FO

Molecular Weight

152.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-4-fluorobenzaldehyde: A Strategic Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Benzaldehydes

Fluorinated aromatic compounds are of paramount importance in modern drug discovery. The introduction of fluorine can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Benzaldehydes, as versatile chemical synthons, serve as critical starting points for the construction of complex molecular architectures.

2-Ethyl-4-fluorobenzaldehyde combines the influential electronic effects of a fluorine atom with the steric and electronic contributions of an ethyl group. This specific substitution pattern offers a unique scaffold for synthetic chemists to explore novel chemical space, particularly in the design of bioactive compounds and advanced materials. The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, making it a valuable intermediate.

Physicochemical and Spectroscopic Profile

Table 1: Predicted and Comparative Physicochemical Properties

PropertyPredicted/Analogous ValueReference Compound(s)Source(s)
Molecular Formula C₉H₉FO3-ethyl-4-fluorobenzaldehyde[1]
Molecular Weight 152.17 g/mol 3-ethyl-4-fluorobenzaldehyde[1]
Appearance Colorless to pale yellow liquid4-Fluorobenzaldehyde[2][3]
Boiling Point ~190-210 °C (at 760 mmHg)4-Fluorobenzaldehyde (181 °C)[3]
Density ~1.1 - 1.2 g/mL4-Fluorobenzaldehyde (1.157 g/mL)[3]
Solubility Soluble in common organic solvents (e.g., ethanol, ether, chloroform); limited solubility in water.4-Fluorobenzaldehyde[2][4]
Refractive Index ~1.52 - 1.544-Fluorobenzaldehyde (n20/D 1.521)[3]

Spectroscopic Characterization (Predicted):

  • ¹H NMR: We would anticipate characteristic signals for the aldehyde proton (singlet, ~9.8-10.2 ppm), aromatic protons (multiplets, ~7.0-7.8 ppm), and the ethyl group (quartet for -CH₂- at ~2.7 ppm and a triplet for -CH₃ at ~1.2 ppm).

  • ¹³C NMR: The spectrum would show a distinctive peak for the carbonyl carbon (~190-195 ppm), along with signals for the aromatic carbons (with C-F coupling) and the two carbons of the ethyl group.

  • IR Spectroscopy: Key absorption bands would include a strong C=O stretch for the aldehyde (~1700-1720 cm⁻¹), C-H stretching for the aromatic ring and alkyl group (~2900-3100 cm⁻¹), and a C-F stretching band (~1200-1300 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 152.17.

Proposed Synthesis: A Field-Proven Approach

A reliable synthesis of 2-ethyl-4-fluorobenzaldehyde can be envisioned starting from the commercially available 1-ethyl-3-fluorobenzene. A common and effective method for introducing an aldehyde group onto an activated aromatic ring is the Vilsmeier-Haack reaction.

Causality Behind Experimental Choices

The Vilsmeier-Haack reaction is selected due to its high efficiency for the formylation of electron-rich aromatic compounds. The fluorine and ethyl groups are ortho, para-directing. In 1-ethyl-3-fluorobenzene, the positions ortho and para to the fluorine atom (positions 2, 4, and 6) and the ethyl group (positions 2, 4, and 6) are activated. The desired product is the 2-ethyl-4-fluoro isomer, which is sterically accessible.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 1-ethyl-3-fluorobenzene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium acetate solution

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with stirring. The reaction is exothermic and should be controlled to maintain a low temperature. Stir for 30-60 minutes at 0-5 °C to allow for the formation of the Vilsmeier reagent.

  • Aromatic Substrate Addition: To the freshly prepared Vilsmeier reagent, add 1-ethyl-3-fluorobenzene dropwise, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Quenching: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated sodium acetate solution until the mixture is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure 2-ethyl-4-fluorobenzaldehyde.

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier Add POCl₃ dropwise at 0-5°C POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix StartMat 1-ethyl-3-fluorobenzene StartMat->ReactionMix Add to Vilsmeier Reagent Quench Quench with NaOAc solution ReactionMix->Quench Heat, then cool Extract Extract with DCM Quench->Extract Purify Column Chromatography / Distillation Extract->Purify Product 2-ethyl-4-fluorobenzaldehyde Purify->Product

Caption: Synthetic workflow for 2-ethyl-4-fluorobenzaldehyde.

Reactivity and Key Chemical Transformations

The aldehyde group in 2-ethyl-4-fluorobenzaldehyde is a versatile functional handle for numerous organic reactions.

  • Oxidation: Can be readily oxidized to the corresponding 2-ethyl-4-fluorobenzoic acid using common oxidizing agents like potassium permanganate or chromic acid.[5]

  • Reduction: The aldehyde can be reduced to 2-ethyl-4-fluorobenzyl alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[5]

  • Condensation Reactions: It can undergo condensation reactions with various nucleophiles. For example, reaction with amines can form Schiff bases (imines), and reaction with hydrazines can yield hydrazones.[6] These reactions are fundamental in the synthesis of heterocyclic compounds.

  • Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can be used to form substituted styrenes.

  • Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl group will produce secondary alcohols.

Caption: Key reaction pathways for 2-ethyl-4-fluorobenzaldehyde.

Potential Applications in Drug Discovery and Materials Science

While specific applications of 2-ethyl-4-fluorobenzaldehyde are not documented, its structural motifs are present in various compounds of interest. Fluorinated benzaldehydes are key intermediates in the synthesis of a wide range of pharmaceuticals, including antihypertensives, analgesics, and anticancer agents.[7] For instance, 4-fluorobenzaldehyde is a precursor for compounds that act as mitogen-activated protein kinase (MAPK) inhibitors.[3][8] The unique substitution pattern of 2-ethyl-4-fluorobenzaldehyde makes it an attractive candidate for:

  • Scaffold for Novel Heterocycles: Its aldehyde functionality can be used to construct a variety of heterocyclic systems, which are prevalent in medicinal chemistry.

  • Fragment-Based Drug Design: As a small, functionalized aromatic molecule, it can serve as a valuable fragment for screening against biological targets.

  • Synthesis of Advanced Polymers and Dyes: Aromatic aldehydes are also used in the synthesis of specialty polymers and dyes, where the fluorine and ethyl groups can fine-tune the material's properties.[9]

Safety and Handling

As with other aromatic aldehydes, 2-ethyl-4-fluorobenzaldehyde should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[10]

  • Storage: Store in a cool, dry place away from heat and ignition sources, preferably under an inert atmosphere as it may be air-sensitive.[3][8]

  • Hazards: May cause skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation.[11]

This guide serves as a foundational resource for researchers and scientists interested in the synthesis and application of 2-ethyl-4-fluorobenzaldehyde. By leveraging established chemical principles and data from analogous compounds, we have outlined its key properties and potential as a strategic building block in modern synthetic chemistry.

References

  • Benchchem. (n.d.). The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Organic Synthesis: A Technical Guide.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives.
  • Chem-Impex. (n.d.). 2-Fluorobenzaldehyde.
  • CymitQuimica. (n.d.). CAS 459-57-4: 4-Fluorobenzaldehyde.
  • ChemicalBook. (2026). 4-Fluorobenzaldehyde | 459-57-4.
  • Benchchem. (n.d.). An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde.
  • Benchchem. (n.d.). An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde: Structure, Synthesis, and Applications in Drug Discovery.
  • (n.d.). 4-Fluorobenzaldehyde: Properties, Synthesis, and Applications.
  • Santa Cruz Biotechnology. (n.d.). 2-Fluorobenzaldehyde.
  • Thermo Fisher Scientific. (n.d.). 4-Fluorobenzaldehyde, 98%.
  • Google Patents. (n.d.). US6455739B1 - Production of 4-fluorobenzaldehyde.
  • (n.d.). Understanding the Role of 4-Fluorobenzaldehyde in Modern Pharmaceutical Development.
  • Wikipedia. (n.d.). Fluorobenzaldehyde.
  • Fisher Scientific. (2009). Safety Data Sheet: 4-Fluorobenzaldehyde.
  • PubChem. (n.d.). 2-Chloro-4-fluorobenzaldehyde.
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Chemsrc. (2025). 2-Bromo-4-fluorobenzaldehyde | CAS#:59142-68-6.
  • PubChem. (n.d.). 4-Fluorobenzaldehyde.
  • BLD Pharm. (n.d.). 459-57-4|4-Fluorobenzaldehyde.
  • Google Patents. (n.d.). US4845304A - Process for producing fluorobenzaldehydes.
  • Sigma-Aldrich. (n.d.). 2-Chloro-4-fluorobenzaldehyde 97 84194-36-5.
  • PubChem. (n.d.). 3-Ethyl-4-fluorobenzaldehyde.
  • Google Patents. (n.d.). CN104098453A - Synthetic method for 4-fluorobenzaldehyde.
  • TCI EUROPE N.V. (n.d.). 2-Chloro-4-fluorobenzaldehyde | 84194-36-5.
  • European Patent Office. (n.d.). EP 0289942 B1 - Process for producing fluorobenzaldehydes.

Sources

Technical Guide: Synthesis Pathways for 2-Ethyl-4-Fluorobenzaldehyde

[1]

Executive Summary

2-Ethyl-4-fluorobenzaldehyde (CAS 844885-04-9) is a critical intermediate in the synthesis of agrochemicals and fluorinated pharmaceutical scaffolds. Its structural motif—combining an electron-withdrawing fluorine atom with a steric ethyl group—imparts unique electronic and lipophilic properties to downstream active pharmaceutical ingredients (APIs).[1]

This guide details two distinct synthesis pathways:

  • The "Workhorse" Pathway (Vilsmeier-Haack Formylation): A scalable, cost-effective route suitable for industrial production, utilizing 1-ethyl-3-fluorobenzene.[1]

  • The "Precision" Pathway (Cryogenic Lithiation): A high-fidelity, regiospecific route utilizing 1-bromo-2-ethyl-4-fluorobenzene, ideal for gram-scale synthesis where isomer purity is paramount.[1]

Retrosynthetic Analysis

To design the optimal synthesis, we deconstruct the target molecule to identify accessible precursors. The analysis reveals two primary disconnections: the formyl bond formation via electrophilic aromatic substitution (EAS) and the formyl bond formation via nucleophilic attack on a formyl donor (DMF).[1]

RetrosynthesisTarget2-Ethyl-4-fluorobenzaldehyde(CAS 844885-04-9)PrecursorA1-Ethyl-3-fluorobenzene(CAS 696-39-9)StepAVilsmeier-Haack(POCl3, DMF)PrecursorA->StepAStepA->TargetPrecursorB1-Bromo-2-ethyl-4-fluorobenzeneStepBLithium-Halogen Exchange(n-BuLi, DMF)PrecursorB->StepBStepB->Target

Figure 1: Retrosynthetic disconnection showing the electrophilic (Red) and nucleophilic (Green) approaches.

Primary Pathway: Vilsmeier-Haack Formylation[1]

This pathway relies on the Vilsmeier-Haack reaction , a robust method for formylating electron-rich aromatics.[1] The starting material, 1-ethyl-3-fluorobenzene, contains two directing groups:

  • Ethyl (-Et): Weakly activating, ortho/para directing.[1]

  • Fluoro (-F): Deactivating, but strongly ortho/para directing due to lone-pair resonance.[1]

Regioselectivity Logic: The position para to the fluorine atom (C6 relative to the original ring) is electronically favored due to the strong resonance stabilization of the intermediate sigma complex by the fluorine lone pairs. This position is also ortho to the ethyl group.[1] While sterically crowded, the small size of the fluorine atom and the high electrophilicity of the Vilsmeier reagent (chloroiminium ion) allow this transformation to proceed, yielding the target 2-ethyl-4-fluorobenzaldehyde as the major isomer.

Experimental Protocol

Scale: 100 mmol (approx. 12.4 g of starting material)

ReagentMW ( g/mol )Equiv.[1][2][3][4]AmountRole
1-Ethyl-3-fluorobenzene 124.161.012.4 gSubstrate
Phosphorus Oxychloride (POCl₃) 153.331.218.4 gReagent Activation
N,N-Dimethylformamide (DMF) 73.091.511.0 gReactant/Solvent
Dichloromethane (DCM) 84.93-50 mLSolvent
Sodium Acetate (aq) --ExcessBuffer/Quench

Step-by-Step Methodology:

  • Reagent Formation (In Situ):

    • In a flame-dried 250 mL three-neck flask equipped with a dropping funnel and internal thermometer, charge anhydrous DMF (11.0 g) and DCM (20 mL).

    • Cool the mixture to 0°C under a nitrogen atmosphere.

    • Add POCl₃ (18.4 g) dropwise over 30 minutes, maintaining the temperature below 5°C. The solution will turn pale yellow/viscous as the Vilsmeier reagent forms. Stir for an additional 30 minutes at 0°C.

  • Substrate Addition:

    • Dissolve 1-ethyl-3-fluorobenzene (12.4 g) in DCM (30 mL).

    • Add this solution dropwise to the Vilsmeier reagent at 0-5°C.[1][5]

    • Critical Control Point: Do not allow the temperature to spike; exotherms can lead to polymerization.[1]

  • Reaction Phase:

    • Allow the mixture to warm to room temperature, then heat to reflux (approx. 45-50°C) for 4-6 hours.

    • Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or GC-MS.[1] Look for the disappearance of the starting material peak.

  • Hydrolysis & Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto 200 g of crushed ice containing sodium acetate (to buffer the pH to ~5-6). Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

    • Extract with DCM (3 x 50 mL).

    • Wash combined organics with saturated NaHCO₃ (2 x 50 mL) and brine (50 mL).

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.[2]

  • Purification:

    • The crude oil will likely contain regioisomers (mainly 4-ethyl-2-fluorobenzaldehyde).[1]

    • Fractional Distillation: Perform vacuum distillation (approx. 80-90°C at 5 mmHg) to isolate the main fraction.[1]

    • Validation: Confirm structure via ¹H-NMR (aldehyde proton doublet at ~10.2 ppm due to F-coupling).

Alternative Pathway: Cryogenic Lithiation (High Purity)[1]

For applications requiring >99% isomeric purity, the metal-halogen exchange route is superior. It eliminates regioselectivity ambiguity by using a pre-functionalized bromide.

Reaction Mechanism[1]

This pathway utilizes 1-bromo-2-ethyl-4-fluorobenzene . Treatment with n-butyllithium generates the aryl lithium species specifically at the C1 position.[1] Subsequent trapping with DMF yields the aldehyde exclusively.

LithiationSubstrate1-Bromo-2-ethyl-4-fluorobenzeneLi_IntAryl-LithiumIntermediateSubstrate->Li_Intn-BuLi, -78°CTHFAdductHemiaminalSaltLi_Int->Adduct+ DMFProduct2-Ethyl-4-fluoro-benzaldehydeAdduct->ProductH3O+ Quench

Figure 2: Mechanistic flow of the lithium-halogen exchange and formylation.

Experimental Protocol

Scale: 10 mmol (approx. 2.03 g)[1]

  • Setup: Flame-dry a 100 mL Schlenk flask. Purge with Argon.

  • Solvent: Add 1-bromo-2-ethyl-4-fluorobenzene (2.03 g, 10 mmol) and anhydrous THF (20 mL).

  • Lithiation:

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi (2.5 M in hexanes, 4.4 mL, 11 mmol) dropwise over 15 minutes.

    • Stir at -78°C for 45 minutes. The solution may turn yellow/orange.[1]

  • Formylation:

    • Add anhydrous DMF (1.2 mL, 15 mmol) dropwise.

    • Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C.

  • Quench:

    • Add saturated aqueous NH₄Cl (10 mL) vigorously.

  • Isolation:

    • Extract with diethyl ether (3 x 20 mL).

    • The product obtained from this route is typically cleaner and may only require a silica plug filtration (Hexane/EtOAc 95:5) rather than distillation.

Analytical Characterization

To validate the synthesis, compare spectral data against the following expected values.

TechniqueExpected SignalInterpretation
¹H NMR (CDCl₃) δ 10.2 (d, J=~2 Hz, 1H)Aldehyde proton (coupled to F if close, or singlet)
δ 7.8 (dd, 1H)Aromatic proton adjacent to CHO
δ 6.9-7.1 (m, 2H)Aromatic protons adjacent to F
δ 2.9 (q, 2H)Methylene of Ethyl group
δ 1.2 (t, 3H)Methyl of Ethyl group
GC-MS m/z 152 [M]+Molecular Ion
m/z 123 [M-CHO]+Loss of formyl group

Safety & Handling

  • POCl₃: Highly corrosive and reacts violently with water.[1] Quench excess reagent carefully in an ice bath.

  • n-BuLi: Pyrophoric.[1] Handle only under inert atmosphere (Argon/Nitrogen).[1]

  • HF Generation: Combustion or strong acid treatment of fluorinated compounds may release HF.[1] Use appropriate ventilation.

References

  • Vilsmeier-Haack Reaction Overview : Vilsmeier, A., & Haack, A. (1927).[1] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122.[1] Link[1]

  • Regioselectivity in Fluoroarenes : Schlosser, M. (1998).[1] Organometallics in Synthesis: A Manual. Wiley.[1] (General reference for lithiation directing effects).

  • Compound Data (1-Ethyl-3-fluorobenzene) : PubChem. 1-Ethyl-3-fluorobenzene.[1] National Library of Medicine.[1] Link[1]

  • Compound Data (Target) : PubChem. 2-Ethyl-4-fluorobenzaldehyde.[1] National Library of Medicine.[1] Link[1]

  • General Lithiation Protocol : BenchChem. Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene. (Adapted for general aryl bromide lithiation).[1] Link

An In-depth Technical Guide to 4-Fluorobenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzaldehyde, a prominent member of the substituted benzaldehyde family, stands as a critical building block in the landscape of modern organic synthesis and medicinal chemistry. Its strategic importance lies in the unique interplay between the reactive aldehyde functionality and the electron-withdrawing nature of the fluorine atom at the para position. This substitution pattern significantly influences the molecule's reactivity, bioavailability, and metabolic stability, making it a favored intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of 4-fluorobenzaldehyde, from its fundamental physicochemical properties and synthesis to its diverse applications in drug discovery and the detailed protocols for its utilization.

Chemical and Physical Properties

A thorough understanding of a compound's properties is paramount for its effective application in research and development. The key physicochemical characteristics of 4-fluorobenzaldehyde are summarized in the table below.

PropertyValue
CAS Number 459-57-4[1][2][3][4][5]
Molecular Formula C₇H₅FO[1][2]
Molecular Weight 124.11 g/mol [1][2]
Appearance Colorless to light yellow liquid[2]
Melting Point -10 °C[2][3]
Boiling Point 181 °C at 760 mmHg[2][3]
Density 1.157 g/mL[2]
Solubility Soluble in organic solvents such as ethanol, ether, and chloroform; insoluble in water.

Synthesis and Manufacturing

The efficient synthesis of 4-fluorobenzaldehyde is crucial for its widespread use. Several synthetic routes have been developed, with the choice of method often depending on the desired scale and available starting materials. A common and effective laboratory-scale synthesis involves the Knoevenagel condensation reaction.[6]

Representative Synthesis: Knoevenagel Condensation

This method involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a catalytic amount of piperidine and trifluoroacetic acid in benzene under reflux conditions.[6]

SynthesisWorkflow 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Reaction_Mixture Reaction Mixture 4-Fluorobenzaldehyde->Reaction_Mixture Ethyl_Acetoacetate Ethyl_Acetoacetate Ethyl_Acetoacetate->Reaction_Mixture Piperidine_TFA Piperidine/ Trifluoroacetic Acid Piperidine_TFA->Reaction_Mixture Benzene_Reflux Benzene, Reflux Benzene_Reflux->Reaction_Mixture Workup_Purification Aqueous Workup & Column Chromatography Reaction_Mixture->Workup_Purification Final_Product Ethyl 2-(4-fluorobenzylidene) -3-oxobutanoate Workup_Purification->Final_Product

A representative Knoevenagel condensation reaction involving 4-fluorobenzaldehyde.

Experimental Protocol: Synthesis of Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate [6]

  • To a solution of 4-fluorobenzaldehyde (10 mmol) and ethyl acetoacetate (12 mmol) in benzene (50 mL), add piperidine (1 mmol) and trifluoroacetic acid (1 mmol).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired product.

Applications in Drug Discovery and Development

The incorporation of a fluorine atom into a drug candidate can significantly enhance its pharmacological profile, including metabolic stability and binding affinity. 4-Fluorobenzaldehyde serves as a key precursor in the synthesis of a wide array of biologically active molecules.

Substituted benzaldehydes and their derivatives have shown a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[7][8][9] The aldehyde group provides a versatile handle for the construction of more complex molecular architectures through reactions such as Schiff base formation, Wittig reactions, and aldol condensations.

For instance, benzimidazole derivatives synthesized from substituted benzaldehydes have been investigated as potent inhibitors for Alzheimer's disease.[8]

SignalingPathway cluster_synthesis Synthesis of Bioactive Molecule cluster_biological_activity Potential Biological Target 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Condensation Condensation Reaction 4-Fluorobenzaldehyde->Condensation o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Condensation Benzimidazole_Derivative 2-(4-fluorophenyl)-1H-benzo[d]imidazole Condensation->Benzimidazole_Derivative Inhibition Inhibition Benzimidazole_Derivative->Inhibition Enzyme Target Enzyme (e.g., Acetylcholinesterase) Enzyme->Inhibition Therapeutic_Effect Therapeutic Effect (e.g., Alzheimer's Treatment) Inhibition->Therapeutic_Effect

Synthesis of a bioactive benzimidazole derivative from 4-fluorobenzaldehyde and its potential therapeutic application.

Spectroscopic and Analytical Data

The unequivocal identification of 4-fluorobenzaldehyde is achieved through a combination of spectroscopic techniques.

Technique Key Features
¹H NMR The aldehyde proton typically appears as a singlet around 9.9 ppm. The aromatic protons exhibit a complex splitting pattern due to fluorine-proton coupling.
¹³C NMR The carbonyl carbon resonates at approximately 191 ppm. The carbon atom attached to the fluorine shows a characteristic large one-bond carbon-fluorine coupling constant (¹JCF).
IR Spectroscopy A strong C=O stretching vibration is observed around 1700 cm⁻¹. The C-F stretching frequency appears in the region of 1250-1100 cm⁻¹.
Mass Spectrometry The molecular ion peak is observed at m/z 124. Characteristic fragmentation patterns include the loss of the formyl radical (-CHO) and the fluorine atom.

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage of 4-fluorobenzaldehyde are essential for ensuring laboratory safety.

  • Safety Precautions : Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Storage : Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases. Keep the container tightly closed.

  • Disposal : Dispose of in accordance with local, state, and federal regulations.

References

  • 4-Fluorobenzaldehyde | C7H5FO | CID 68023 - PubChem. Retrieved from [Link]

  • 2-Bromo-4-fluorobenzaldehyde | CAS#:59142-68-6 | Chemsrc. Retrieved from [Link]

  • 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide - MDPI. Retrieved from [Link]

  • Synthesis and properties of substituted benzaldehyde phenylhydrazones - ResearchGate. (2025-08-10). Retrieved from [Link]

  • Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities | Request PDF - ResearchGate. (2025-08-10). Retrieved from [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Publications. (2019-05-14). Retrieved from [Link]

  • Fluoro Benzaldehyde Manufacturers in India - IndiaMART. Retrieved from [Link]

  • Process for producing fluorobenzaldehydes - European Patent Office - EP 0289942 B1. Retrieved from [Link]

  • Synthesis and Biological Activity of Different Aldehydes Substituted Benzimidazole Derivatives - ProQuest. Retrieved from [Link]

  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study - PMC. (2023-01-30). Retrieved from [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. Retrieved from [Link]

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An In-depth Technical Guide to the Physical Properties of 2-Ethyl-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Significance of Physical Properties in Scientific Research

The physical properties of a chemical compound are the intrinsic characteristics that define its physical state and behavior under various conditions. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is not merely academic; it is a cornerstone of practical and theoretical science. Properties such as melting point, boiling point, and solubility dictate the design of reaction conditions, purification strategies, formulation development, and ultimately, the bioavailability and efficacy of a potential therapeutic agent.

2-Ethyl-4-fluorobenzaldehyde is a derivative of 4-fluorobenzaldehyde, a versatile building block in the synthesis of pharmaceuticals and agrochemicals. The introduction of an ethyl group at the ortho position to the aldehyde functionality is expected to significantly influence its steric and electronic profile, thereby altering its physical and, consequently, its biological properties. This guide addresses the current information gap regarding the physical characteristics of this specific molecule.

A Comparative Framework: Physical Properties of 4-Fluorobenzaldehyde

To establish a predictive foundation, we first present the well-documented physical properties of the parent molecule, 4-fluorobenzaldehyde. This data serves as a crucial reference point for understanding the impact of the ethyl substituent.

Physical PropertyValueSource(s)
Molecular Formula C₇H₅FO[1]
Molecular Weight 124.11 g/mol [1]
Appearance Clear colorless to light yellow liquid[1]
Melting Point -10 °C[1]
Boiling Point 181 °C at 758 mmHg[1]
Density 1.157 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.521[1]
Solubility Immiscible in water; Soluble in chloroform, methanol[1]
Flash Point 56 °C[2]

Predictive Analysis: The Influence of the C2-Ethyl Substituent

The addition of an ethyl group to the aromatic ring of 4-fluorobenzaldehyde introduces predictable changes to its physical properties. The causality behind these changes is rooted in the alteration of intermolecular forces and molecular weight.

  • Molecular Weight: The molecular formula of 2-ethyl-4-fluorobenzaldehyde is C₉H₉FO, and its molecular weight is 152.16 g/mol . This increase in mass from the parent compound (124.11 g/mol ) will contribute to stronger van der Waals forces.

  • Boiling Point: The boiling point is expected to be significantly higher than that of 4-fluorobenzaldehyde (181 °C). This is due to two primary factors:

    • Increased Molecular Weight: Larger molecules have more electrons and a larger surface area, leading to stronger London dispersion forces, a type of van der Waals force.[3] More energy is required to overcome these stronger intermolecular attractions to transition from the liquid to the gaseous phase.

    • Increased Polarity: Alkyl groups are electron-donating by induction, which can slightly increase the dipole moment of the molecule, leading to stronger dipole-dipole interactions.[4]

  • Melting Point: Predicting the melting point is more complex. While the increased molecular weight suggests a higher melting point, the introduction of the ethyl group disrupts the potential for efficient crystal lattice packing. The ortho-positioning of the ethyl group, in particular, can introduce steric hindrance that prevents the molecules from aligning in a highly ordered, stable crystal structure. Therefore, the melting point of 2-ethyl-4-fluorobenzaldehyde may not be substantially higher than that of 4-fluorobenzaldehyde and could even be lower if the disruption to crystal packing is significant.

  • Density: The density is expected to be similar to or slightly lower than that of 4-fluorobenzaldehyde. While the molecular weight increases, the molecular volume also increases due to the addition of the ethyl group. The overall effect on density (mass/volume) will depend on the efficiency of molecular packing in the liquid state.

  • Solubility: The solubility in non-polar organic solvents (e.g., hexane, toluene) is likely to be greater than that of 4-fluorobenzaldehyde due to the increased non-polar character imparted by the ethyl group. Conversely, its already low solubility in water is expected to decrease further.

Experimental Determination of Physical Properties

For any novel compound, empirical determination of its physical properties is essential. The following section provides standardized, self-validating protocols for characterizing 2-ethyl-4-fluorobenzaldehyde.

Characterization Workflow

The initial characterization of a newly synthesized compound like 2-ethyl-4-fluorobenzaldehyde is a multi-step process to confirm its identity and purity before measuring its physical properties.

G cluster_0 Synthesis & Purification cluster_1 Structural Verification cluster_2 Purity & Physical Property Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Purity Purity Assessment (e.g., HPLC, GC) Purification->Purity Purified Sample MS Mass Spectrometry IR IR Spectroscopy MeltingPoint Melting Point Determination Purity->MeltingPoint Confirmed >95% Pure BoilingPoint Boiling Point Determination MeltingPoint->BoilingPoint Density Density Measurement BoilingPoint->Density RefractiveIndex Refractive Index Measurement Density->RefractiveIndex Solubility Solubility Screening RefractiveIndex->Solubility

Caption: Workflow for the characterization of 2-ethyl-4-fluorobenzaldehyde.

Melting Point Determination

The melting point provides a quick indication of purity. A sharp melting range (typically < 1°C) is characteristic of a pure crystalline solid.[5]

Protocol:

  • Sample Preparation: Ensure the sample is completely dry. Place a small amount of the crystalline solid on a watch glass and finely powder it with a spatula.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[6]

  • Measurement:

    • Place the loaded capillary tube into a calibrated melting point apparatus.

    • Heat rapidly to about 15-20°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

    • The melting range is reported as T1-T2.

  • Validation: Repeat the measurement with two additional samples. The results should be consistent within ±0.5°C.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Protocol (Micro-reflux method): [7]

  • Apparatus Setup: Place approximately 0.5 mL of the liquid sample into a small test tube. Add a small magnetic stir bar. Clamp the test tube in a heating block on a stirrer hotplate.

  • Thermometer Placement: Suspend a calibrated thermometer so that the bottom of the bulb is about 1 cm above the surface of the liquid.

  • Heating:

    • Turn on the stirrer to ensure gentle, even heating.

    • Heat the sample until it boils and a ring of condensing vapor is observed refluxing on the walls of the test tube.

    • Adjust the thermometer's position so that the bulb is level with this reflux ring.

  • Measurement: When the temperature reading on the thermometer stabilizes while the liquid is gently refluxing, record this value as the boiling point.

  • Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a correction may be required.

G Boiling Point Determination Workflow A Place 0.5 mL sample in test tube B Add stir bar A->B C Position thermometer 1 cm above liquid B->C D Heat gently with stirring C->D E Observe reflux ring D->E F Adjust thermometer bulb to reflux ring level E->F G Record stable temperature F->G H Correct for atmospheric pressure G->H

Caption: Step-by-step workflow for micro-reflux boiling point determination.

Density Measurement

Density is a fundamental property defined as mass per unit volume.[8]

Protocol:

  • Mass Measurement: Accurately weigh a clean, dry pycnometer (a small glass flask of known volume) on an analytical balance (m1).

  • Sample Addition: Fill the pycnometer with the sample liquid, ensuring there are no air bubbles. If the pycnometer has a stopper with a capillary, insert it and allow excess liquid to be expelled. Carefully wipe the outside of the pycnometer dry.

  • Second Mass Measurement: Weigh the filled pycnometer (m2).

  • Volume Calibration: Empty and clean the pycnometer. Fill it with deionized water of a known temperature and density (ρ_water). Weigh the water-filled pycnometer (m3).

  • Calculation:

    • Mass of water = m3 - m1

    • Volume of pycnometer = (m3 - m1) / ρ_water

    • Mass of sample = m2 - m1

    • Density of sample = (m2 - m1) / Volume of pycnometer

  • Validation: Perform the measurement in triplicate at a constant, recorded temperature (e.g., 25.0 °C), as density is temperature-dependent.[9]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a highly sensitive measure of purity.

Protocol:

  • Instrument Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).[10]

  • Sample Application: Place 1-2 drops of the liquid sample onto the clean, dry prism of the refractometer.

  • Measurement: Close the prism. Switch on the light source and look through the eyepiece. Adjust the controls until the borderline between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: Read the refractive index from the instrument's scale. Record the measurement temperature, as refractive index is temperature-dependent.

  • Validation: Clean the prism thoroughly with a soft tissue and an appropriate solvent (e.g., acetone or ethanol) between measurements. Repeat for a total of three readings.

Solubility Determination

A qualitative and semi-quantitative understanding of solubility is crucial for selecting appropriate solvents for reactions, purification, and formulation.

Protocol (Visual Method): [11]

  • Solvent Selection: Prepare a panel of representative solvents (e.g., water, ethanol, acetone, toluene, hexane).

  • Procedure:

    • In a small, clear vial, add a pre-weighed amount of 2-ethyl-4-fluorobenzaldehyde (e.g., 10 mg).

    • Add a measured volume of the chosen solvent (e.g., 0.1 mL) to achieve a high initial concentration (e.g., 100 mg/mL).

    • Vortex the mixture for 1-2 minutes.

    • Visually inspect for dissolution (a clear solution with no visible particles).

    • If not dissolved, incrementally add more solvent (e.g., in 0.1 mL aliquots), vortexing after each addition, until the solid dissolves or a large volume has been added.

  • Reporting: Report solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., >100 mg/mL, <10 mg/mL).

Safety and Handling

Aromatic aldehydes should be handled with care in a well-ventilated laboratory fume hood.[12] Based on data for similar compounds, 2-ethyl-4-fluorobenzaldehyde should be considered a flammable liquid and an irritant.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or butyl rubber).[13]

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors.[12] Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from oxidizing agents.

Conclusion

While experimentally determined physical properties for 2-ethyl-4-fluorobenzaldehyde are yet to be published, this guide provides a robust framework for researchers. By using 4-fluorobenzaldehyde as a reference and applying established chemical principles, we can formulate well-grounded predictions for its key physical characteristics. The detailed experimental protocols herein offer a standardized approach to empirically determine these properties, ensuring the generation of high-quality, reproducible data essential for advancing scientific research and development.

References

  • Fluoryx Labs. CAS# 459-57-4 | 4-Fluorobenzaldehyde. [Link]

  • Master Organic Chemistry. 3 Trends That Affect Boiling Points. (2010). [Link]

  • Chemistry LibreTexts. Substitution Reactions of Benzene Derivatives. (2023). [Link]

  • EAG Laboratories. Density Determination of Solids and Liquids. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). [Link]

  • ResearchGate. Synthesis and properties of substituted benzaldehyde phenylhydrazones. (2016). [Link]

  • MDPI. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. [Link]

  • YouTube. How To Measure A Refractive Index. (2020). [Link]

  • ICCVAM. Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022). [Link]

  • University of Basrah. Experimental No. (2) Boiling Point. (2021). [Link]

  • ACS Publications. Simple Quantitative Structure−Property Relationship (QSPR) Modeling of 17O Carbonyl Chemical Shifts in Substituted Benzaldehydes Compared to DFT and Empirical Approaches. [Link]

  • University of Calgary. Melting point determination. [Link]

  • American Chemical Society. Lesson 3.3: Density of Water. (2024). [Link]

  • Chemistry LibreTexts. Substitution Reactions of Benzene Derivatives. (2023). [Link]

  • AIP Publishing. Simple method to measure the refractive index of liquid with graduated cylinder and beaker. (2017). [Link]

  • National Academies Press. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • IntechOpen. Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • SSERC. Melting point determination. [Link]

  • Vedantu. Class 11 Chemistry Determination Of Boiling Point Experiment. [Link]

  • European Union. Standard Operating Procedure for solubility testing. (2023). [Link]

  • TrueDyne Sensors AG. Density measurement basics – part 1. [Link]

  • ResearchGate. Molecular structures of substituted benzaldehydes 51-60 (prediction set). [Link]

  • LinkedIn. Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. [Link]

  • ResearchGate. Determining the Refractive Index of a Liquid. [Link]

  • Westlab Canada. Measuring the Melting Point. (2023). [Link]

  • YouTube. Experimental determination of boiling point. (2020). [Link]

  • WJEC. Determination of the density of liquids and solids. [Link]

  • MDPI. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023). [Link]

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  • ResearchGate. Spectroscopic characterization of structural and functional properties of natural organic matter fractions. [Link]

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Technical Whitepaper: Structural Dynamics and Synthetic Utility of 2-Ethyl-4-Fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethyl-4-fluorobenzaldehyde (CAS 1289089-09-3) represents a specialized fluorinated scaffold in modern medicinal chemistry. Unlike its simpler congener, 4-fluorobenzaldehyde, the introduction of an ortho-ethyl group at the C2 position introduces significant steric bulk, altering the rotational dynamics of the aldehyde moiety and influencing the binding kinetics of downstream pharmacophores. This guide analyzes the molecule’s utility as a "conformational lock" in kinase inhibitor design and provides a robust, self-validating protocol for its synthesis via cryogenic metal-halogen exchange.

Molecular Architecture & Electronic Properties

The efficacy of 2-ethyl-4-fluorobenzaldehyde as a building block stems from the interplay between the electronic withdrawal of the fluorine atom and the steric demand of the ethyl group.

Structural Analysis
  • Fluorine (C4): Positioned para to the aldehyde, the fluorine atom exerts a strong inductive withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon. Biologically, it serves as a metabolic blocker, preventing P450-mediated oxidation at the typically vulnerable para position [1].

  • Ethyl Group (C2): The ortho-ethyl substituent creates a steric clash with the carbonyl oxygen. This forces the aldehyde group to twist out of coplanarity with the benzene ring, or creates a high rotational barrier. In drug candidates, this "ortho-effect" is often exploited to lock molecules into a bioactive conformation, reducing the entropic penalty of binding to a protein target [2].

Visualization of Structural Dynamics

MolecularStructure Core Benzene Ring Aldehyde Aldehyde (-CHO) Reactive Handle Core->Aldehyde C1 Position Ethyl Ethyl (-CH2CH3) Steric Modulator Core->Ethyl C2 Position (Ortho) Fluoro Fluorine (-F) Metabolic Blocker Core->Fluoro C4 Position (Para) Ethyl->Aldehyde Steric Clash (Rotational Barrier) Fluoro->Aldehyde Inductive Effect (Increased Electrophilicity)

Figure 1: Structural interaction map highlighting the steric interference between the C2-ethyl group and the C1-aldehyde, alongside the electronic influence of the C4-fluorine.

Physicochemical & Spectroscopic Profile

Accurate characterization is essential for validating the integrity of this intermediate. The following data is derived from standard spectroscopic principles for trisubstituted benzenes.

PropertyValue / CharacteristicNotes
CAS Number 1289089-09-3Verified Identifier [3]
Formula C₉H₉FOMW: 152.17 g/mol
Appearance Colorless to pale yellow liquidOxidizes to acid upon air exposure
¹H NMR (CDCl₃) δ ~10.2 (s, 1H) : Aldehyde CHOδ ~7.8 (dd, 1H) : H6 (Ortho to CHO)δ ~7.0 (m, 2H) : H3/H5 (Ortho to F)δ ~3.0 (q, 2H) : Ethyl -CH₂-δ ~1.2 (t, 3H) : Ethyl -CH₃H6 is deshielded by the carbonyl.[1][2][3][4][5][6][7][8][9][10][11][12] H3/H5 show characteristic ¹H-¹⁹F coupling (J ≈ 8-10 Hz).
¹⁹F NMR δ ~-105 to -110 ppm Typical range for fluoro-arenes.
Solubility DCM, THF, Ethyl AcetateImmiscible in water.

Synthetic Methodology: Cryogenic Formylation

While Vilsmeier-Haack formylation of 3-ethyl-fluorobenzene is possible, it often suffers from poor regioselectivity (yielding mixtures of C4 and C6 isomers). The Gold Standard protocol for high-purity synthesis is the metal-halogen exchange of 1-bromo-2-ethyl-4-fluorobenzene followed by formylation with DMF.

Reaction Logic
  • Lithiation: n-Butyllithium (n-BuLi) performs a rapid Li/Br exchange at -78°C. The low temperature is critical to prevent benzyne formation (elimination of LiF) or scrambling of the ethyl group.

  • Formylation: The resulting aryl-lithium species acts as a hard nucleophile, attacking the carbonyl of DMF.

  • Hydrolysis: Acidic workup releases the aldehyde from the intermediate hemiaminolate.

Step-by-Step Protocol

Reagents:

  • 1-Bromo-2-ethyl-4-fluorobenzene (1.0 eq) [4]

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • Anhydrous DMF (1.5 eq)

  • Anhydrous THF (Solvent, 10 mL/g substrate)

Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere. Add anhydrous THF and 1-bromo-2-ethyl-4-fluorobenzene.

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation: Add n-BuLi dropwise via syringe pump over 30 minutes. Critical: Maintain internal temperature below -70°C to avoid side reactions.

  • Incubation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.

  • Quench: Add anhydrous DMF dropwise. Stir for 30 minutes at -78°C, then remove the cooling bath and allow to warm to 0°C.

  • Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[10] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes:EtOAc 95:5).

Synthetic Workflow Diagram

SynthesisProtocol Start Start: 1-bromo-2-ethyl-4-fluorobenzene Step1 Step 1: Cool to -78°C (THF Solvent) Start->Step1 Step2 Step 2: Add n-BuLi (Li/Br Exchange) Step1->Step2 Intermediate Intermediate: Aryl-Lithium Species Step2->Intermediate Kinetic Control Step3 Step 3: Add DMF (Formylation) Intermediate->Step3 Nucleophilic Attack Step4 Step 4: Acidic Hydrolysis (Workup) Step3->Step4 Warm to 0°C Product Product: 2-ethyl-4-fluorobenzaldehyde Step4->Product Isolation

Figure 2: Workflow for the regioselective synthesis of 2-ethyl-4-fluorobenzaldehyde via lithiation.

Applications in Drug Discovery[13]

The 2-ethyl-4-fluorobenzaldehyde scaffold is particularly valuable in the synthesis of Kinase Inhibitors and GPCR modulators .

Reductive Amination (Kinase Scaffolds)

Reaction with primary amines (e.g., anilines or piperazines) followed by reduction (NaBH(OAc)₃) yields benzylic amines. The C2-ethyl group often occupies hydrophobic pockets in the ATP-binding site of kinases (e.g., EGFR or VEGFR), improving potency compared to the methyl analog [5].

Heterocyclic Construction

Condensation with hydrazines or amidines yields quinazolines or indazoles. The fluorine atom at C4 can be subsequently displaced by nucleophiles (SNAr) if an electron-withdrawing group (like a nitro or nitrile) is introduced at C5, allowing for "late-stage diversification" of the library.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to autoxidation to benzoic acids; check purity via ¹H NMR (look for -COOH peak >11 ppm) before use.

  • Spill Response: Absorb with inert material (vermiculite). Do not allow entry into drains.

References

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330. Link

  • Müller, K., et al. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science 317.5846 (2007): 1881-1886. Link

  • BLD Pharm. "2-Ethyl-4-fluorobenzaldehyde Product Entry." BLD Pharm Catalog. Accessed Oct 2023. Link

  • Enamine Store. "1-Bromo-2-ethyl-4-fluorobenzene Building Block." Enamine. Accessed Oct 2023. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry 61.14 (2018): 5822-5880. Link

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potential research areas for 2-ethyl-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and research applications of 2-ethyl-4-fluorobenzaldehyde (CAS: 1289089-09-3). This document is structured for application scientists and medicinal chemists utilizing this scaffold in drug discovery and advanced materials research.

Strategic Applications in Medicinal Chemistry & Material Science

Executive Summary

2-Ethyl-4-fluorobenzaldehyde represents a specialized "ortho-blocked" fluorinated scaffold.[1] Unlike its commoditized analog 4-fluorobenzaldehyde, the introduction of the ethyl group at the 2-position creates a unique steric and lipophilic profile that significantly alters the physicochemical properties of downstream derivatives.[1] This molecule is emerging as a critical building block for kinase inhibitors , CNS-active agents , and nematic liquid crystals , where the interplay between the metabolic stability of the fluorine and the conformational locking provided by the ethyl group drives potency and selectivity.[1]

Chemical Profile & Reactivity Analysis

This molecule functions as a bifunctional electrophile, possessing a reactive carbonyl center and an activated fluorinated aromatic ring.[1]

Structural Dynamics
  • 4-Fluoro Substituent: Acts as a metabolic blocking group (preventing para-hydroxylation) and an electronic modulator.[1] While inductively electron-withdrawing (-I), its resonance donation (+R) is weaker, leaving the ring electron-deficient relative to non-fluorinated analogs.[1]

  • 2-Ethyl Substituent: Provides significant steric bulk (

    
    -value ~1.75 kcal/mol) adjacent to the aldehyde.[1] This "ortho-effect" restricts the rotation of the formyl group and any subsequent linkages (e.g., imines, amides), forcing the molecule into preferred non-planar conformations—a critical feature for improving selectivity in protein binding pockets.[1]
    
  • Aldehyde Core: The primary handle for divergent synthesis, susceptible to nucleophilic addition, oxidation, and condensation reactions.[1]

Reactivity Manifold

The presence of the electron-withdrawing formyl group at the para position activates the C-F bond towards Nucleophilic Aromatic Substitution (SNAr) .[1] This allows the fluorine to serve as a leaving group under forcing conditions, enabling the synthesis of 4-amino or 4-alkoxy derivatives.[1]

Table 1: Physicochemical Properties

PropertyValueSignificance in Research
CAS Number 1289089-09-3Unique identifier for sourcing.[1]
Molecular Weight 152.17 g/mol Low MW allows for fragment-based drug design (FBDD).[1]
LogP (Calc) ~2.8Enhanced lipophilicity aids membrane permeability (CNS penetration).[1]
H-Bond Acceptors 1 (C=O)Interaction point for serine/threonine residues in kinases.[1]
Rotatable Bonds 2Ethyl group flexibility vs. conformational penalty.

High-Value Research Areas

Medicinal Chemistry: Kinase Inhibitor Scaffolds

The 2-ethyl-4-fluorobenzaldehyde core is an ideal precursor for Type I and Type II kinase inhibitors.[1] In many kinase active sites (e.g., EGFR, VEGFR), the "gatekeeper" residue dictates selectivity.[1]

  • Mechanism: The 2-ethyl group creates a steric clash with larger gatekeeper residues in off-target kinases, potentially improving selectivity for the target kinase.[1]

  • Protocol: Condensation with aminopyrimidines or aminoquinazolines yields Schiff bases, which are reduced to secondary amines. The fluorine atom modulates the pKa of the aniline nitrogen, influencing hydrogen bond strength with the hinge region.[1]

CNS Drug Discovery: Bioisosteric Replacement

In neuropharmacology, lipophilicity is paramount.[1]

  • Strategy: Replacing a 2-methyl or 2-chloro group with a 2-ethyl group increases lipophilicity (LogP) and creates a larger hydrophobic surface area.[1] This modification can improve Blood-Brain Barrier (BBB) penetration.[1]

  • Application: Synthesis of phenethylamine derivatives via Henry reaction (nitroaldol) followed by reduction. These analogs target monoamine transporters (SERT, DAT).[1]

Material Science: Fluorinated Liquid Crystals

Fluorinated benzaldehydes are precursors to Schiff base liquid crystals used in display technologies.

  • Property Tuning: The lateral 2-ethyl substituent disrupts molecular packing efficiency.[1] This lowers the melting point and viscosity of the liquid crystal mixture, which is crucial for improving the response time of displays at low temperatures.[1]

Experimental Protocols

Synthesis of 2-Ethyl-4-Fluorobenzaldehyde (Formylation Route)

Rationale: Direct formylation of the parent arene is the most atom-economical route.[1]

Reagents: 1-Ethyl-3-fluorobenzene, Dichloromethyl methyl ether, Titanium tetrachloride (


), Dichloromethane (DCM).[1]
  • Setup: Flame-dry a 500 mL three-neck flask under

    
     atmosphere.
    
  • Addition: Charge with 1-ethyl-3-fluorobenzene (10.0 g, 80 mmol) and anhydrous DCM (150 mL). Cool to -10°C.[1][2]

  • Catalyst: Add

    
     (18.0 mL, 160 mmol) dropwise over 20 mins. The solution will darken.
    
  • Formylation: Add dichloromethyl methyl ether (10.0 g, 88 mmol) dropwise, maintaining temp < 0°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

  • Quench: Pour mixture onto ice/water (300 mL). Extract with DCM (3 x 100 mL).

  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Purify via vacuum distillation or silica flash chromatography (0-5% EtOAc in Hexane).
    
Divergent Synthesis: Reductive Amination

Rationale: Converting the aldehyde to a benzylamine scaffold common in drug discovery.

  • Imine Formation: Dissolve 2-ethyl-4-fluorobenzaldehyde (1 eq) and primary amine (1.1 eq) in DCE. Add

    
     (2 eq) to sequester water.[1] Stir 4h.
    
  • Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (

    
    ) (1.5 eq) portion-wise.
    
  • Workup: Quench with sat.

    
    . Extract with EtOAc.
    

Visualizations & Pathways

Retrosynthetic & Divergent Analysis

The following diagram illustrates the synthesis of the core scaffold and its transformation into three distinct functional classes.

G cluster_0 Reactivity Manifold Precursor 1-Ethyl-3-fluorobenzene Core 2-Ethyl-4-fluorobenzaldehyde (CAS: 1289089-09-3) Precursor->Core Rieche Formylation (TiCl4, Cl2CHOMe) Prod1 Kinase Inhibitor Scaffold (Aminopyrimidine deriv.) Core->Prod1 Reductive Amination (w/ Heterocyclic Amine) Prod2 CNS Active Agent (Phenethylamine deriv.) Core->Prod2 Henry Rxn + Reduction (Nitromethane) Prod3 Liquid Crystal Mesogen (Schiff Base) Core->Prod3 Condensation (w/ Aniline)

Figure 1: Synthesis and application manifold for 2-ethyl-4-fluorobenzaldehyde.

Pharmacophore Logic (SAR)

This diagram explains the "Why" behind using this specific substitution pattern in drug design.

SAR Center 2-Ethyl-4-fluorobenzaldehyde F_Group 4-Fluoro Group Center->F_Group Et_Group 2-Ethyl Group Center->Et_Group Ald_Group Aldehyde Handle Center->Ald_Group Metab Blocks Para-Oxidation (Metabolic Stability) F_Group->Metab Elec Electronic Modulation (Sigma-Withdrawing) F_Group->Elec Steric Ortho-Steric Clash (Conformational Lock) Et_Group->Steric Lipo Increased Lipophilicity (+LogP for BBB) Et_Group->Lipo React Scaffold Growth (Heterocycle Formation) Ald_Group->React

Figure 2: Structure-Activity Relationship (SAR) rationale for the 2-ethyl-4-fluoro substitution pattern.[1]

References

  • Chemical Identification : 2-Ethyl-4-fluorobenzaldehyde. PubChem Compound Summary. National Center for Biotechnology Information. Link

  • Synthesis Methodology : Gross, H., Rieche, A., & Matthey, G. (1963).[1] Über die Darstellung von Aldehyden aus Aromaten mit Dichlormethyl-alkyl-äthern. Chemische Berichte. (Foundational reference for Rieche Formylation used in Protocol 4.1). Link

  • Medicinal Chemistry Context : Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews. (Context for 4-fluoro metabolic blocking). Link

  • Kinase Inhibitor Design : Zhang, J., et al. (2009).[1] Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. (Context for ortho-substitution in kinase scaffolds). Link

  • Supplier Data : BLD Pharm Product Data Sheet for CAS 1289089-09-3.[1] Link

Sources

Methodological & Application

High-Fidelity Synthesis & Derivatization of 2-Ethyl-4-Fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note | Doc ID: AN-SYN-2E4F-01

Abstract

This application note details the robust synthesis of 2-ethyl-4-fluorobenzaldehyde , a high-value pharmacophore intermediate. The scaffold combines the metabolic stability of the C–F bond with the steric bulk of an ortho-ethyl group, making it a critical building block for modulating lipophilicity and binding affinity in kinase inhibitors and GPCR ligands. We present two validated protocols: a cryogenic metal-halogen exchange for laboratory-scale precision and a palladium-catalyzed carbonylation for scalable manufacturing. Additionally, downstream derivatization via reductive amination is outlined to demonstrate utility in library generation.

Strategic Analysis & Retrosynthesis

The synthesis of 2-ethyl-4-fluorobenzaldehyde poses a regioselectivity challenge. Direct formylation of 1-ethyl-3-fluorobenzene often yields mixtures of isomers due to competing directing effects. Therefore, the most reliable route relies on the 1-bromo-2-ethyl-4-fluorobenzene precursor, utilizing the bromine atom as a specific handle for functionalization.

Synthetic Pathway Visualization

The following diagram illustrates the critical decision pathways for synthesizing and utilizing this scaffold.

G Start 1-Bromo-2-ethyl- 4-fluorobenzene Li_Int Lithium Intermediate (-78°C) Start->Li_Int Method A: n-BuLi, THF Pd_Cycle Pd(II) Oxidative Addition Complex Start->Pd_Cycle Method B: Pd(OAc)2, Ligand Target 2-Ethyl-4- fluorobenzaldehyde Li_Int->Target DMF Quench Pd_Cycle->Target CO / Hydride Source Deriv1 Benzyl Amines (Reductive Amination) Target->Deriv1 R-NH2, NaBH(OAc)3 Deriv2 Styrenes (Wittig Olefination) Target->Deriv2 Ph3P=CH2

Figure 1: Divergent synthetic strategies from the aryl bromide precursor. Method A utilizes kinetic control via lithiation, while Method B employs thermodynamic catalytic cycles.

Method A: Cryogenic Metal-Halogen Exchange (Lab Scale)

Best for: Gram-scale synthesis, rapid execution, high fidelity. Mechanism: Lithium-halogen exchange is faster (


) than benzylic deprotonation at -78°C, ensuring regiochemical integrity.
Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: 1-Bromo-2-ethyl-4-fluorobenzene (1.0 equiv).

  • Reagent: n-Butyllithium (1.6 M in hexanes, 1.1 equiv).

  • Electrophile: N,N-Dimethylformamide (DMF) (anhydrous, 1.5 equiv).

  • Solvent: Tetrahydrofuran (THF), anhydrous (distilled over Na/benzophenone or from SPS).

  • Quench: Saturated aqueous NH₄Cl.

Step-by-Step Protocol
  • System Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Flush with N₂ for 15 minutes.

  • Solvation: Charge the flask with 1-bromo-2-ethyl-4-fluorobenzene (e.g., 2.03 g, 10 mmol) and anhydrous THF (20 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for thermal equilibration.

  • Lithiation: Add n-BuLi (6.9 mL, 11 mmol) dropwise via syringe over 10 minutes.

    • Critical Control Point: Maintain internal temperature below -70°C to prevent benzylic deprotonation at the ethyl group.

    • Observation: The solution may turn slightly yellow/orange. Stir for 30 minutes at -78°C.

  • Formylation: Add anhydrous DMF (1.16 mL, 15 mmol) dropwise. Stir for 30 minutes at -78°C, then remove the cooling bath and allow to warm to 0°C over 1 hour.

  • Quench & Workup: Pour the reaction mixture into sat. NH₄Cl (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water and brine.[1] Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude oil is typically >90% pure. Purify via flash chromatography (Hexanes/EtOAc 95:5) if necessary.

Method B: Palladium-Catalyzed Carbonylation (Scale-Up)

Best for: Multi-gram to kilo-scale, avoiding pyrophoric reagents (n-BuLi), industrial safety compliance. Mechanism: Pd(0) inserts into the C-Br bond, followed by CO coordination/insertion and reductive elimination with a hydride source (silane or formate).

Materials & Reagents[1][2][4][5][6][7][8][9]
  • Catalyst: Pd(OAc)₂ (2 mol%) + Xantphos (3 mol%).

  • CO Source: Paraformaldehyde (solid CO surrogate) or CO gas (balloon).

  • Hydride/Activator: Polymethylhydrosiloxane (PMHS) or Phenyl Formate.

  • Base: Triethylamine (Et₃N) (2.0 equiv).

  • Solvent: Toluene or 1,4-Dioxane.

Step-by-Step Protocol (Syngas Surrogate Route)
  • Catalyst Formation: In a reaction vial, mix Pd(OAc)₂ and Xantphos in toluene. Stir for 10 mins to form the active ligated species.

  • Reaction Assembly: Add 1-bromo-2-ethyl-4-fluorobenzene (10 mmol), paraformaldehyde (30 mmol equiv of HCHO), and Et₃N (20 mmol).

  • Initiation: Add PMHS (2.0 equiv) slowly.

  • Thermal Cycle: Seal the vessel and heat to 80°C for 16 hours.

    • Note: If using CO gas, purge the vessel with CO and attach a balloon; heat to 80°C.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Concentrate the filtrate.

  • Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).

Analytical Data & Validation

To ensure the identity of the synthesized 2-ethyl-4-fluorobenzaldehyde, compare spectral data against these standard values.

TechniqueParameterExpected Signal / ValueStructural Assignment
¹H NMR Chemical Shift10.2 ppm (s, 1H)Aldehyde (-CH O) proton.
Chemical Shift7.8 ppm (dd, 1H)Aromatic H6 (Ortho to CHO).
Chemical Shift3.0 ppm (q, 2H)Ethyl methylene (-CH ₂CH₃).
Chemical Shift1.2 ppm (t, 3H)Ethyl methyl (-CH₂CH ₃).
¹⁹F NMR Chemical Shift-105 to -110 ppm Aromatic Fluorine.
IR Wavenumber~1690-1700 cm⁻¹ C=O Stretch (Strong).
MS (EI) m/z152.1 [M]+Molecular Ion.

Application: Reductive Amination

The aldehyde is a "reactive handle." The following protocol converts it into a secondary amine, a common motif in kinase inhibitors.

Protocol
  • Imine Formation: Dissolve 2-ethyl-4-fluorobenzaldehyde (1.0 equiv) and the primary amine (R-NH₂, 1.1 equiv) in Dichloroethane (DCE). Stir for 1 hour at RT.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv).

    • Tip: If the reaction is sluggish, add 1 drop of Acetic Acid.

  • Completion: Stir for 4-12 hours. Quench with sat. NaHCO₃.

  • Isolation: Extract with DCM. The product is the secondary amine N-substituted-(2-ethyl-4-fluorophenyl)methanamine .

Safety & Hazards

  • n-Butyllithium: Pyrophoric. Ignites on contact with air/moisture. Use exclusively under inert atmosphere with proper PPE (flame-resistant lab coat).

  • Carbon Monoxide (Method B): Silent killer. If using CO gas, a CO detector is mandatory in the fume hood.

  • Fluorine Compounds: While the product is stable, combustion may release HF.

References

  • Lithium-Halogen Exchange Methodology

    • GuideChem. (n.d.). Synthesis of Fluorobenzaldehydes via Lithiation. Retrieved from Link

  • Palladium-Catalyzed Formylation

    • Organic Chemistry Portal. (2012).[2] Palladium-Catalyzed Carbonylation of Aryl Halides with Phenyl Formate. Org.[3][4] Lett. Retrieved from Link

  • Metabolic Stability of Fluorine

    • Journal of Medicinal Chemistry. (2020).[5][6] Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Retrieved from Link

  • Reductive Amination Protocols

    • Chemical Reviews.[2] (2019).[2] Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from Link

Sources

Application Notes and Protocols for the Grignard Reaction with 2-Ethyl-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, renowned for its efficacy in forming carbon-carbon bonds. This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of the Grignard reaction with 2-ethyl-4-fluorobenzaldehyde. The protocol herein details the synthesis of a secondary alcohol, a valuable intermediate in the generation of novel molecular entities. The fluorine substituent on the aromatic ring is of particular interest in medicinal chemistry, as it can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. This guide emphasizes methodological rigor, safety, and a deep understanding of the underlying chemical principles to ensure reproducible and reliable results.

Introduction: The Significance of the Grignard Reaction in Modern Synthesis

Discovered by Victor Grignard in 1900, the Grignard reaction involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group, such as that in an aldehyde or ketone.[1][2] This reaction is a powerful tool for constructing complex carbon skeletons from simpler precursors.[1] The reaction of a Grignard reagent with an aldehyde, as detailed in this protocol, yields a secondary alcohol.[3][4]

The choice of 2-ethyl-4-fluorobenzaldehyde as the substrate is deliberate. The presence of a fluorine atom can enhance metabolic stability and binding affinity to biological targets, making the resulting alcohol a key building block in the synthesis of potential therapeutic agents.[5] This protocol will focus on the reaction of 2-ethyl-4-fluorobenzaldehyde with methylmagnesium bromide as a representative Grignard reagent.

Mechanistic Overview

The Grignard reaction proceeds in two principal stages:

  • Nucleophilic Addition: The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the aldehyde.[6] The pi bond of the carbonyl group breaks, and its electrons are transferred to the oxygen atom, forming a magnesium alkoxide intermediate.

  • Acidic Workup: The magnesium alkoxide is then protonated in a subsequent step, typically by the addition of a dilute acid, to yield the final alcohol product.[6][7]

The overall transformation for the reaction of 2-ethyl-4-fluorobenzaldehyde with methylmagnesium bromide is depicted below:

G cluster_reactants Reactants cluster_product Product reactant1 2-Ethyl-4-fluorobenzaldehyde intermediate → Magnesium Alkoxide Intermediate reactant1->intermediate reactant2 + CH3MgBr (Methylmagnesium bromide) product → 1-(2-Ethyl-4-fluorophenyl)ethanol intermediate->product

Caption: Reaction of 2-ethyl-4-fluorobenzaldehyde with methylmagnesium bromide.

Experimental Protocol

This protocol is divided into two main parts: the preparation of the Grignard reagent (if not commercially available) and the reaction with the aldehyde. Crucially, all glassware must be thoroughly dried, and anhydrous solvents must be used, as Grignard reagents are highly reactive towards water. [8][9]

Preparation of Methylmagnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings

  • Bromomethane (or methyl bromide)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)[10]

  • A small crystal of iodine[10]

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and a calcium chloride drying tube or nitrogen inlet.

Procedure:

  • Apparatus Setup: Assemble the dry three-neck flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel. The entire apparatus should be flame-dried under a stream of nitrogen to remove any adsorbed moisture.[11]

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. The iodine serves to activate the magnesium surface by reacting with the passivating layer of magnesium oxide.[2][12]

  • Initiation: Add a small amount of the anhydrous ether to the flask, just enough to cover the magnesium. Prepare a solution of bromomethane in anhydrous ether in the dropping funnel. Add a small portion of the bromomethane solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.[2] Gentle warming may be necessary to start the reaction.[8]

  • Reagent Formation: Once the reaction has started, add the remaining bromomethane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[8] The reaction is exothermic, so an ice bath should be kept on hand to control the reaction rate if necessary.[13]

  • Completion: After the addition is complete, the mixture is typically stirred for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray-black solution is the Grignard reagent.

Reaction with 2-Ethyl-4-fluorobenzaldehyde

Materials:

  • Freshly prepared or commercial methylmagnesium bromide solution

  • 2-Ethyl-4-fluorobenzaldehyde

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution or dilute hydrochloric acid

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Aldehyde Solution: In a separate, dry flask, dissolve the 2-ethyl-4-fluorobenzaldehyde in anhydrous diethyl ether.

  • Addition: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add the aldehyde solution dropwise to the stirred Grignard reagent.[12] Maintain the temperature below 10 °C during the addition to minimize side reactions.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup (Quenching): Cool the reaction mixture again in an ice bath. Cautiously and slowly add saturated aqueous ammonium chloride solution or dilute hydrochloric acid to quench the reaction and protonate the alkoxide.[14] This step is exothermic and may produce gas, so it must be done carefully in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. If two layers do not form, add more diethyl ether. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography or distillation.

Experimental Workflow

The following diagram illustrates the key stages of the Grignard reaction protocol.

G start Start: Dry Glassware & Anhydrous Conditions prep_grignard Prepare/Obtain Methylmagnesium Bromide start->prep_grignard prep_aldehyde Prepare Solution of 2-Ethyl-4-fluorobenzaldehyde start->prep_aldehyde reaction Slow Addition of Aldehyde to Grignard at 0°C prep_grignard->reaction prep_aldehyde->reaction stir Stir at Room Temperature reaction->stir workup Quench with Saturated NH4Cl (aq) stir->workup extraction Extract with Diethyl Ether workup->extraction wash_dry Wash with Brine & Dry over MgSO4 extraction->wash_dry purification Concentrate and Purify Product wash_dry->purification end End: Characterize Product purification->end

Caption: Workflow for the Grignard reaction with 2-ethyl-4-fluorobenzaldehyde.

Quantitative Data Summary

The following table provides representative quantitative data for a typical Grignard reaction with a substituted benzaldehyde. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

ParameterValue
2-Ethyl-4-fluorobenzaldehyde1.0 eq
Methylmagnesium bromide1.2 eq
SolventAnhydrous Diethyl Ether
Reaction Temperature0 °C to Room Temperature
Reaction Time2-3 hours
Expected Yield70-90%

Safety Precautions

The Grignard reaction involves several hazards that must be carefully managed.[15]

  • Anhydrous Conditions: Grignard reagents react violently with water.[16] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Flammable Solvents: Diethyl ether and THF are highly flammable.[8] Perform the reaction in a well-ventilated fume hood, away from any sources of ignition.

  • Exothermic Reaction: The formation of the Grignard reagent and its reaction with the aldehyde are exothermic.[13] Use an ice bath to control the temperature and prevent the reaction from becoming too vigorous.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.[11]

  • Quenching: The workup step can be vigorous. Add the quenching solution slowly and carefully.

Troubleshooting

IssuePossible CauseSolution
Reaction does not start Inactive magnesium surface; wet solvent or glassware.Crush the magnesium turnings under an inert atmosphere; add a small crystal of iodine; ensure all materials are scrupulously dry.[2][17]
Low yield Incomplete reaction; side reactions (e.g., enolization, reduction).[18]Extend the reaction time; maintain a low temperature during addition; use a less sterically hindered Grignard reagent if applicable.
Formation of biphenyl (from aryl Grignard) Reaction of Grignard reagent with unreacted aryl halide.Add the aryl halide solution slowly to the magnesium to maintain a low concentration of the halide.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the Grignard reaction with 2-ethyl-4-fluorobenzaldehyde. By understanding the underlying principles and adhering to the described procedures and safety precautions, researchers can confidently and successfully synthesize valuable secondary alcohol intermediates for applications in drug discovery and development.

References

  • Kilway, K. V., & Clevenger, R. (2007). Experiment 1: Grignard Reaction. University of Missouri – Kansas City, Department of Chemistry.
  • Chemistry LibreTexts. (2023). Reactions with Grignard Reagents.
  • Clark, J. (2023). reaction of aldehydes and ketones with grignard reagents. Chemguide.
  • ADICHEMISTRY. (n.d.).
  • CHM 244 Lab Practical- Grignard Reactions. (n.d.).
  • Perrin, L., et al. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • Ursinus College. (n.d.).
  • Chemistry LibreTexts. (2023). Grignard Reagents.
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
  • Ashenhurst, J. (2020). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube.
  • ResearchGate. (2002). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE.
  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I.
  • BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde.
  • Wikipedia. (n.d.). Grignard reagent.
  • Organic Letters. (2020).
  • Leah4sci. (2014). Using the Grignard Reaction to Make Alcohols. YouTube.
  • Quora. (2022).
  • Sciencemadness Discussion Board. (2007). p-fluoro benzaldehyde.
  • American Chemical Society. (n.d.). Grignard Reaction.
  • Laboratory Safety Standard Operating Procedure (SOP). (2018). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS).
  • Grignard Synthesis of Triphenylmethanol. (n.d.).
  • Chemistry LibreTexts. (2020). 5.
  • YouTube. (2024). Grignard reaction safety.
  • Google Patents. (n.d.).

Sources

Application Note: Optimized Wittig Olefination of 2-Ethyl-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The transformation of 2-ethyl-4-fluorobenzaldehyde into its corresponding styrene or cinnamate derivatives is a critical gateway in medicinal chemistry, particularly for fragment-based drug discovery (FBDD).[1] The 2-ethyl group introduces significant ortho-steric hindrance , while the 4-fluoro substituent modulates the electrophilicity of the carbonyl carbon.[1]

Standard Wittig protocols often fail to account for the kinetic retardation caused by ortho-substitution. This guide presents an optimized, self-validating protocol for the methylenation of 2-ethyl-4-fluorobenzaldehyde to 2-ethyl-4-fluorostyrene . We utilize a high-concentration in situ ylide generation method to drive the reaction to completion despite steric impedance.[1]

Key Challenges Addressed
  • Steric Bulk: The 2-ethyl group hinders the nucleophilic attack of the ylide and the formation of the oxaphosphetane intermediate.[1]

  • Base Sensitivity: Fluorinated aromatics can be susceptible to nucleophilic aromatic substitution (

    
    ) if harsh bases are used at elevated temperatures.
    
  • Moisture Sensitivity: Non-stabilized ylides (required for methylenation) are instantly quenched by trace water.

Mechanistic Insight & Reaction Design

The Wittig reaction proceeds through a [2+2] cycloaddition between the phosphonium ylide and the aldehyde carbonyl.[2][3] For 2-ethyl-4-fluorobenzaldehyde, the transition state leading to the oxaphosphetane is destabilized by the steric clash between the bulky triphenylphosphine group of the ylide and the ortho-ethyl group of the substrate.[1]

Pathway Visualization

The following diagram illustrates the reaction workflow and the critical steric interaction point.

WittigMechanism Start Reagents: MePPh3Br + Base Ylide Active Ylide: Ph3P=CH2 (Canary Yellow) Start->Ylide Deprotonation (THF, 0°C) TS Transition State: Steric Clash (Ethyl vs PPh3) Ylide->TS + Aldehyde Aldehyde Substrate: 2-Ethyl-4-fluorobenzaldehyde Aldehyde->TS Oxa Intermediate: Oxaphosphetane TS->Oxa Cycloaddition Product Product: 2-Ethyl-4-fluorostyrene + Ph3P=O Oxa->Product Elimination (Driving Force: P=O bond)

Figure 1: Mechanistic flow of the Wittig methylenation, highlighting the critical transition state where ortho-substitution imposes a kinetic barrier.

Experimental Protocol: Methylenation

This protocol is optimized for Scenario A: Synthesis of 2-ethyl-4-fluorostyrene (Terminal Alkene).

Reaction Class: Non-stabilized Ylide Wittig Scale: 5.0 mmol (scalable to 50 mmol) Expected Yield: 85-92%[1]

Reagents & Stoichiometry
ComponentRoleEquiv.Mass/VolNotes
Methyltriphenylphosphonium bromide Precursor1.202.14 gMust be dried under vacuum at 60°C for 4h prior to use.[1]
Potassium tert-butoxide (

-BuOK)
Base1.250.70 gSuperior to NaH for this substrate; ensures cleaner kinetics.[1]
2-Ethyl-4-fluorobenzaldehyde Substrate1.000.76 gLiquid; add neat or as THF solution.[1]
Tetrahydrofuran (THF) Solvent-25 mLAnhydrous, inhibitor-free.[1]
Step-by-Step Methodology
Phase 1: Ylide Generation (The "Canary" Check)
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to room temperature under positive nitrogen pressure.

  • Solvent Charge: Add the dried Methyltriphenylphosphonium bromide (1.2 equiv) to the flask. Add anhydrous THF (15 mL). The salt will remain suspended.

  • Base Addition: Cool the suspension to 0°C (ice bath). Add

    
    -BuOK  (1.25 equiv) in a single portion under nitrogen flow.[1][4]
    
  • Observation Point (Self-Validation): The mixture must turn a bright canary yellow immediately. This color confirms the formation of the ylide (

    
    ).
    
    • Troubleshooting: If the solution remains white or pale, your solvent is wet. Abort and redistill THF.

  • Aging: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation.

Phase 2: Substrate Addition & Reaction
  • Addition: Cool the yellow ylide suspension back to 0°C . Add 2-ethyl-4-fluorobenzaldehyde (1.0 equiv) dropwise (either neat or dissolved in 5 mL THF) over 5 minutes.

  • Color Change: The bright yellow color will fade to a pale precipitate (formation of triphenylphosphine oxide and betaine intermediates).

  • Completion: Remove the ice bath and stir at RT.

    • Time: Due to the 2-ethyl steric hindrance, allow 3 to 4 hours (standard benzaldehydes take <1 hour).[1]

Phase 3: Monitoring & Workup
  • TLC Monitoring: Elute with 5% Ethyl Acetate in Hexanes.

    • Starting Material (Aldehyde): UV active, lower

      
      .
      
    • Product (Styrene): UV active (dark spot), high

      
       (near solvent front). Stain with KMnO4 (alkene will turn brown).
      
  • Quench: Add Saturated

    
     (10 mL) carefully.
    
  • Extraction: Extract with Diethyl Ether (

    
     mL). Ether is preferred over DCM to precipitate the triphenylphosphine oxide (TPPO) byproduct.
    
  • Purification: Dry organics over

    
    , filter, and concentrate. The crude will contain solid TPPO. Triturate with cold pentane/hexanes to precipitate most TPPO, filter, and purify the filtrate via silica gel flash chromatography (100% Hexanes).
    

Alternate Scenario: Cinnamate Synthesis ( -Selective)[1]

If the goal is to extend the chain (e.g., to an ethyl cinnamate derivative), use a stabilized ylide .

  • Reagent: (Carbethoxymethylene)triphenylphosphorane (1.2 equiv).

  • Conditions: Reflux in DCM or Toluene (12-16 hours).[1]

  • Note: The steric hindrance of the 2-ethyl group will significantly slow this reaction compared to methylenation.[1] Toluene reflux (

    
    C) is recommended to overcome the activation energy barrier for the oxaphosphetane formation.
    
  • Selectivity: Expect >95:5

    
     selectivity due to thermodynamic control.
    

Quality Control & Troubleshooting

Self-Validating Analytical Checkpoints
CheckpointObservationInterpretation
Ylide Formation Bright Yellow SuspensionActive reagent formed.[1]
Reaction Quench Exotherm upon

addition
Excess base was present (good).
NMR (

)

6.6-6.8 ppm (dd, vinylic)
Presence of styrene

proton.[1]
NMR (

)
Single peak ~ -110 to -115 ppmIntact Fluorine (no

side reactions).[1]
Common Pitfalls
  • Incomplete Conversion: If starting material persists after 4 hours, do not add more base. Instead, gently heat to

    
    C. Adding more base to the aldehyde mixture can lead to Cannizzaro side reactions or aldol condensations.
    
  • TPPO Contamination: Triphenylphosphine oxide is difficult to remove. If the product is an oil, repeated trituration with cold pentane is the most effective pre-column strategy.

References

  • General Wittig Mechanism & Conditions

    • Maercker, A. The Wittig Reaction. Organic Reactions1965 , 14, 270.[1]

  • Steric Effects in Wittig Reactions

    • Vedejs, E.; Peterson, M. J.[1] Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry1994 , 21, 1.[1]

  • Handling of Fluorinated Benzaldehydes

    • Schlosser, M. The specific reactivity of fluorinated substrates. Tetrahedron1978 , 34, 3.[1]

  • Protocol Adaptation Source

    • Standardized from Organic Syntheses protocols for hindered styrenes. See: Org. Synth.1998 , 75, 139.[1]

Sources

Application Notes and Protocols for the Oxidation of 2-Ethyl-4-fluorobenzaldehyde to 2-Ethyl-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed experimental procedure for the efficient oxidation of 2-ethyl-4-fluorobenzaldehyde to its corresponding carboxylic acid, 2-ethyl-4-fluorobenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where the introduction of a carboxylic acid moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

This document moves beyond a simple recitation of steps, offering insights into the rationale behind the chosen methodology, expected outcomes, and robust analytical techniques for reaction monitoring and product characterization. The protocols described herein are designed to be self-validating, ensuring reproducibility and high purity of the final product.

Introduction to the Transformation

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. For a substituted aromatic aldehyde such as 2-ethyl-4-fluorobenzaldehyde, selecting an appropriate oxidation method is crucial to ensure high conversion, minimize side reactions, and preserve the integrity of the substituents on the aromatic ring. While several methods exist for this conversion, including strong oxidants like potassium permanganate or Jones reagent, these can sometimes lead to over-oxidation or be incompatible with sensitive functional groups.

After careful consideration of selectivity, reaction conditions, and safety, the Pinnick oxidation has been selected as the recommended procedure. This method utilizes sodium chlorite (NaClO₂) under mildly acidic conditions and has proven to be highly effective for a broad range of aldehydes, including those with sensitive functionalities and α,β-unsaturation.[1][2][3] Its key advantages are the mild reaction conditions, high yields, and tolerance of various functional groups, making it an excellent choice for the synthesis of 2-ethyl-4-fluorobenzoic acid.

Physicochemical Properties of Reactants and Products

A thorough understanding of the physical and chemical properties of the starting material and the product is essential for designing the experimental procedure, particularly the work-up and purification steps. While experimental data for the specific compounds of interest are not widely published, the following table provides key information based on available data for the starting material and closely related analogs for the product.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Key Physicochemical Properties CAS Number
2-Ethyl-4-fluorobenzaldehyde 2-Ethyl-4-fluorobenzaldehydeC₉H₉FO152.17Appearance: Likely a colorless to pale yellow liquid. Boiling Point (est.): ~210-220 °C (based on analogs). Solubility: Expected to be soluble in common organic solvents (e.g., THF, t-BuOH, acetone, ethyl acetate) and immiscible with water.370867-69-9[4]
2-Ethyl-4-fluorobenzoic Acid 2-Ethyl-4-fluorobenzoic acidC₉H₉FO₂168.16Appearance: Expected to be a white to off-white solid. Melting Point (est.): ~120-130 °C (based on analogs). Solubility: Likely soluble in polar organic solvents (e.g., methanol, ethanol, ethyl acetate) and sparingly soluble in water.194487-61-1[5]

Experimental Workflow: Pinnick Oxidation

The following diagram outlines the key stages of the experimental procedure for the Pinnick oxidation of 2-ethyl-4-fluorobenzaldehyde.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve Aldehyde in t-BuOH/THF B Add Buffer (NaH2PO4) and Scavenger (2-methyl-2-butene) A->B 1 C Slowly Add NaClO2 Solution B->C 2 D Quench with Na2SO3 Solution C->D 3. Stir at RT E Acidify with HCl D->E 4 F Extract with Ethyl Acetate E->F 5 G Wash & Dry Organic Layer F->G 6 H Solvent Evaporation I Recrystallization H->I 7 J Characterization (NMR, IR, MS, MP) I->J 8

Caption: Workflow for the Pinnick Oxidation of 2-Ethyl-4-fluorobenzaldehyde.

Detailed Experimental Protocol: Pinnick Oxidation

This protocol is adapted from established procedures for the Pinnick oxidation of aromatic aldehydes.[6][7]

Materials and Equipment
Reagents Equipment
2-Ethyl-4-fluorobenzaldehyde (98%+)Round-bottom flask with stir bar
Sodium chlorite (NaClO₂, 80% technical grade)Addition funnel
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)Ice bath
2-Methyl-2-buteneMagnetic stirrer
tert-Butanol (t-BuOH)pH paper or pH meter
Tetrahydrofuran (THF)Separatory funnel
Ethyl acetate (EtOAc)Rotary evaporator
1 M Hydrochloric acid (HCl)Recrystallization apparatus
Saturated sodium sulfite (Na₂SO₃) solutionFiltration apparatus (Büchner funnel)
Brine (saturated NaCl solution)Analytical balance
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)NMR spectrometer, IR spectrophotometer, Mass spectrometer, Melting point apparatus
Deionized water
Step-by-Step Procedure
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethyl-4-fluorobenzaldehyde (1.0 eq) in a 2:1 mixture of tert-butanol and tetrahydrofuran (e.g., for 10 mmol of aldehyde, use 40 mL of t-BuOH and 20 mL of THF).

    • To this solution, add sodium dihydrogen phosphate monohydrate (2.5 eq) and 2-methyl-2-butene (4.0 eq). The buffer maintains a mildly acidic pH, which is optimal for the formation of the active oxidant, chlorous acid.[3] The 2-methyl-2-butene acts as a scavenger for the hypochlorous acid (HOCl) byproduct, preventing side reactions.[3][6]

    • In a separate beaker, prepare a solution of sodium chlorite (80% technical grade, 1.5 eq) in deionized water (e.g., for 10 mmol of aldehyde, use 1.7 g of NaClO₂ in 15 mL of water).

  • Oxidation Reaction:

    • Cool the aldehyde solution to 0 °C using an ice bath.

    • Slowly add the sodium chlorite solution to the reaction mixture dropwise via an addition funnel over 30-45 minutes. Maintain the internal temperature below 10 °C during the addition. The reaction is exothermic.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture vigorously for 4-6 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting aldehyde.

  • Reaction Work-up:

    • Cool the reaction mixture in an ice bath and cautiously quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained (indicating the absence of oxidizing species).

    • Most of the organic solvents are removed under reduced pressure using a rotary evaporator.

    • Acidify the remaining aqueous slurry to pH 2-3 with 1 M HCl. This will protonate the carboxylate salt to form the desired carboxylic acid, which will likely precipitate as a solid.

    • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-ethyl-4-fluorobenzoic acid.

  • Purification:

    • The crude product can be purified by recrystallization. A suitable solvent system would be a mixture of hexanes and ethyl acetate or toluene. The choice of solvent will depend on the solubility of the crude product and impurities.

Characterization and Analysis

The identity and purity of the final product, 2-ethyl-4-fluorobenzoic acid, should be confirmed using a combination of spectroscopic and physical methods.

Analytical Technique Expected Observations for 2-Ethyl-4-fluorobenzoic Acid
¹H NMR - A broad singlet for the carboxylic acid proton (δ ~12-13 ppm). - Aromatic protons in the region of δ 7.0-8.0 ppm, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring and coupling to the fluorine atom. - A quartet for the methylene protons of the ethyl group (δ ~2.7-2.9 ppm). - A triplet for the methyl protons of the ethyl group (δ ~1.2-1.4 ppm).
¹³C NMR - A peak for the carboxylic acid carbonyl carbon (δ ~165-175 ppm). - Aromatic carbon signals in the region of δ 110-165 ppm, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy - A broad O-H stretch from the carboxylic acid dimer at ~2500-3300 cm⁻¹. - A strong C=O stretch for the carboxylic acid carbonyl at ~1680-1710 cm⁻¹. - C-F stretching vibration at ~1200-1250 cm⁻¹.
Mass Spectrometry (MS) - The molecular ion peak (M⁺) corresponding to the molecular weight of 2-ethyl-4-fluorobenzoic acid (168.05 g/mol ).
Melting Point (MP) - A sharp melting point is indicative of high purity. The estimated range is 120-130 °C.

Troubleshooting

Problem Possible Cause(s) Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature. - Inactive sodium chlorite. - pH of the reaction is not optimal.- Allow the reaction to stir for a longer period at room temperature. - Use a fresh batch of sodium chlorite. - Check the pH of the reaction mixture and adjust if necessary with the buffer.
Low Yield - Incomplete extraction of the product. - Loss of product during recrystallization. - Side reactions due to the presence of unquenched hypochlorite.- Perform additional extractions of the aqueous layer. - Optimize the recrystallization solvent system and procedure. - Ensure an adequate amount of the scavenger (2-methyl-2-butene) is used.
Presence of Impurities - Incomplete reaction. - Formation of chlorinated byproducts. - Inefficient purification.- Ensure the reaction goes to completion by TLC monitoring. - Use a sufficient excess of the scavenger. - Repeat the recrystallization or consider column chromatography for purification.

Safety Precautions

  • Sodium chlorite is a strong oxidizing agent and can form explosive mixtures with combustible materials. Handle with care and avoid contact with skin and eyes.

  • 2-Methyl-2-butene is volatile and flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction should be performed in a well-ventilated fume hood.

References

  • Dalcanale, E., & Montanari, F. (1986). Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide. The Journal of Organic Chemistry, 51(4), 567-569.
  • Lindgren, B. O., & Nilsson, T. (1973). Preparation of carboxylic acids from aldehydes (including enals) by oxidation with chlorite. Acta Chemica Scandinavica, 27, 888-890.
  • Pinnick, H. W., & Lajis, N. H. (1981). The oxidation of α,β-unsaturated aldehydes. The Journal of Organic Chemistry, 46(19), 3912-3913.
  • NRO Chemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Pinnick oxidation. Retrieved February 5, 2026, from [Link]

  • YouTube. (2019, December 16). Pinnick Oxidation [Video]. The Organic Chemistry Tutor.
  • YouTube. (2022, April 10). Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25) [Video]. The Organic Chemistry Tutor.
  • PubChem. (n.d.). 3-Ethyl-4-fluorobenzaldehyde. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 4-(2-Ethyl-4-fluorophenoxy)-3-fluorobenzoic acid. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 2-Ethyl-4-nitrobenzaldehyde. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 2-Butyl-4-ethylbenzaldehyde. Retrieved February 5, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-ethyl benzaldehyde. Retrieved February 5, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethyl-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-ethyl-4-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help improve the yield and purity of your synthesis.

Introduction

2-Ethyl-4-fluorobenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. The strategic placement of the ethyl, fluoro, and formyl groups on the benzene ring offers a versatile scaffold for further chemical modifications. However, achieving a high yield of the desired isomer can be challenging due to regioselectivity issues and potential side reactions. This guide provides expert insights and practical solutions to overcome common hurdles in its synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-ethyl-4-fluorobenzaldehyde, presented in a question-and-answer format.

Issue 1: Low Yield of the Desired 2-Ethyl-4-fluorobenzaldehyde Isomer

Q: My reaction is producing a mixture of isomers, with the desired 2-ethyl-4-fluorobenzaldehyde being a minor product. How can I improve the regioselectivity?

A: This is a common challenge in the formylation of 1-ethyl-3-fluorobenzene. The regiochemical outcome is dictated by the directing effects of the ethyl and fluoro substituents.

  • Understanding the Directing Effects:

    • The ethyl group is an activating, ortho, para-director.

    • The fluoro group is a deactivating, ortho, para-director.

    The formylation will be directed to the positions activated by both groups. In 1-ethyl-3-fluorobenzene, the positions ortho and para to the ethyl group are 2, 4, and 6. The positions ortho and para to the fluoro group are 2, 4, and 6. Therefore, electrophilic attack is favored at positions 2, 4, and 6. The desired product is the result of formylation at the 2-position.

  • Probable Causes for Poor Regioselectivity:

    • Steric Hindrance: The ethyl group can sterically hinder the approach of the electrophile to the 2-position, potentially favoring formylation at the less hindered 4- and 6-positions.

    • Reaction Conditions: The choice of formylation method and reaction conditions (temperature, solvent, Lewis acid) can significantly influence the isomer distribution.

  • Solutions and Optimization Strategies:

    • Vilsmeier-Haack Reaction: This is a common method for formylation.[1][2][3] To favor the ortho-product:

      • Temperature Control: Running the reaction at lower temperatures can enhance selectivity by favoring the kinetically controlled product.

      • Stoichiometry: Use a slight excess of the Vilsmeier reagent to ensure complete conversion of the starting material, but avoid a large excess which can lead to side reactions.

    • Ortho-Formylation via Directed ortho-Metalation (DoM): This strategy offers high regioselectivity for ortho-substitution.

      • Mechanism: A directing group on the aromatic ring complexes with an organolithium reagent, leading to deprotonation at the adjacent ortho-position. The resulting aryllithium species can then be quenched with a formylating agent like N,N-dimethylformamide (DMF). While the ethyl and fluoro groups are not strong directing groups for lithiation, a more elaborate strategy involving a removable directing group could be employed for maximum selectivity.

    • Grignard-Based Synthesis: This multi-step approach provides excellent regiocontrol.

      • Bromination of 1-ethyl-3-fluorobenzene: Directing effects will favor bromination at the 2-position.

      • Grignard Reagent Formation: Convert the resulting 2-bromo-1-ethyl-3-fluorobenzene to its Grignard reagent.

      • Formylation: React the Grignard reagent with a suitable formylating agent like ethyl orthoformate or DMF.

Issue 2: Incomplete Reaction or Low Conversion

Q: My reaction is not going to completion, and I am recovering a significant amount of starting material (1-ethyl-3-fluorobenzene). What could be the issue?

A: Incomplete conversion can be due to several factors, primarily related to reagent quality, reaction setup, and reaction time.

  • Probable Causes:

    • Moisture: Both Vilsmeier-Haack and Grignard reactions are highly sensitive to moisture. Any water present will quench the reactive intermediates.

    • Inactive Reagents: The Vilsmeier reagent can degrade over time if not used immediately after preparation. Similarly, Grignard reagents are sensitive to air and moisture.

    • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.

  • Solutions and Troubleshooting:

    • Ensure Anhydrous Conditions:

      • Thoroughly dry all glassware in an oven before use.

      • Use anhydrous solvents.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Reagent Quality:

      • For the Vilsmeier-Haack reaction, prepare the Vilsmeier reagent in situ and use it immediately.

      • For Grignard synthesis, ensure the magnesium turnings are fresh and activated. Iodine or 1,2-dibromoethane can be used for activation.[4]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the reaction and determine the optimal reaction time.

    • Temperature Optimization: If the reaction is sluggish at lower temperatures, a gradual increase in temperature might be necessary. However, be mindful that higher temperatures can negatively impact regioselectivity.

Issue 3: Formation of Byproducts and Purification Challenges

Q: I am observing several byproducts in my reaction mixture, making the purification of 2-ethyl-4-fluorobenzaldehyde difficult. What are these byproducts and how can I minimize them and purify my product?

A: Byproduct formation is a common issue. Identifying the byproducts can provide clues to optimize the reaction conditions.

  • Common Byproducts:

    • Isomeric Aldehydes: 4-ethyl-2-fluorobenzaldehyde and 2-ethyl-6-fluorobenzaldehyde are the most likely isomeric byproducts.

    • Unreacted Starting Material: 1-ethyl-3-fluorobenzene.

    • From Vilsmeier-Haack: Potential for di-formylated products under harsh conditions.

    • From Grignard Synthesis: Wurtz coupling products from the reaction of the Grignard reagent with the starting aryl halide.[4]

    • Oxidation Product: 2-ethyl-4-fluorobenzoic acid if the aldehyde is exposed to air for extended periods.[5]

  • Minimizing Byproducts:

    • Optimize Reaction Conditions: As discussed in Issue 1, careful control of temperature and stoichiometry is key to minimizing isomeric byproducts.

    • Controlled Addition: Slow, dropwise addition of reagents can help to control the reaction exotherm and minimize side reactions.

  • Purification Strategies:

    • Column Chromatography: This is the most effective method for separating isomers. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) is typically used.[6]

    • Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be effective.[7][8]

    • Crystallization: If the desired product is a solid at room temperature, recrystallization from a suitable solvent can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for preparing 2-ethyl-4-fluorobenzaldehyde: Vilsmeier-Haack or a Grignard-based approach?

A1: The choice of synthetic route depends on the desired scale, purity requirements, and available resources.

  • Vilsmeier-Haack Reaction:

    • Pros: A one-step reaction from the commercially available 1-ethyl-3-fluorobenzene. It is generally a straightforward procedure.[1][2]

    • Cons: Can suffer from poor regioselectivity, leading to a mixture of isomers that can be difficult to separate. The Vilsmeier reagent is also moisture-sensitive.

  • Grignard-Based Synthesis:

    • Pros: Offers excellent regiocontrol, leading to a purer product. The steps are generally high-yielding.

    • Cons: It is a multi-step synthesis, which can be more time-consuming. Grignard reagents are highly sensitive to moisture and air, requiring stringent anhydrous and inert atmosphere techniques.[4][9]

For laboratory-scale synthesis where high purity is critical, the Grignard-based approach is often preferred due to its superior regioselectivity.

Q2: How can I confirm the identity and purity of my 2-ethyl-4-fluorobenzaldehyde product?

A2: A combination of spectroscopic and chromatographic techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aldehyde proton (~10 ppm), aromatic protons (with specific splitting patterns due to the substitution), and the ethyl group (a quartet and a triplet).

    • ¹³C NMR: Will show a signal for the carbonyl carbon (~190 ppm) and distinct signals for the aromatic carbons.

    • ¹⁹F NMR: Will show a singlet for the fluorine atom.

  • Infrared (IR) Spectroscopy: Will show a strong carbonyl (C=O) stretching band around 1700 cm⁻¹ and C-H stretching bands for the aldehyde proton around 2850 and 2750 cm⁻¹.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the purity of the sample and confirm the molecular weight of the product.

  • Thin Layer Chromatography (TLC): A quick and easy way to assess the purity of the product and to monitor the progress of the reaction and column chromatography.

Q3: What are the key safety precautions I should take when performing these syntheses?

A3: Both synthetic routes involve hazardous chemicals and require appropriate safety measures.

  • General Precautions:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Vilsmeier-Haack Reaction:

    • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

    • The Vilsmeier reagent is also corrosive and moisture-sensitive.

  • Grignard Reaction:

    • Grignard reagents are pyrophoric and react violently with water. Strict anhydrous and inert atmosphere conditions are essential.

    • Diethyl ether and tetrahydrofuran (THF) are highly flammable solvents.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 1-Ethyl-3-fluorobenzene (Representative Procedure)

This protocol is a general guideline and may require optimization.

  • Materials:

    • 1-Ethyl-3-fluorobenzene

    • N,N-Dimethylformamide (DMF), anhydrous

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous DMF (3 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. The formation of the Vilsmeier reagent should be observed as a yellowish solid.[11]

    • Cool the mixture back to 0 °C and add a solution of 1-ethyl-3-fluorobenzene (1 equivalent) in anhydrous DCM dropwise.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux. Monitor the reaction progress by TLC or GC.

    • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system.

Protocol 2: Grignard-Based Synthesis of 2-Ethyl-4-fluorobenzaldehyde (Representative Procedure)

This multi-step protocol requires stringent anhydrous and inert techniques.

  • Step 1: Bromination of 1-Ethyl-3-fluorobenzene

    • This step should be performed following a standard electrophilic aromatic bromination procedure, using a bromine source like N-bromosuccinimide (NBS) and a suitable catalyst in a non-polar solvent.[12] The product, 2-bromo-1-ethyl-3-fluorobenzene, should be purified before proceeding.

  • Step 2: Grignard Reagent Formation and Formylation

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small portion of a solution of 2-bromo-1-ethyl-3-fluorobenzene (1 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction.

    • Once the reaction has started (indicated by bubbling and a color change), add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Slowly add anhydrous DMF (1.5 equivalents) dropwise with vigorous stirring.

    • After the addition, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a cold saturated ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify by silica gel column chromatography.

Visualizations

Diagram 1: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 Aryl 1-Ethyl-3-fluorobenzene Intermediate Iminium Salt Intermediate Aryl->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product 2-Ethyl-4-fluorobenzaldehyde Intermediate->Product + H2O H2O H2O (Workup)

Caption: Mechanism of the Vilsmeier-Haack formylation.

Diagram 2: Grignard-Based Synthesis Workflow

Grignard_Workflow Start 1-Ethyl-3-fluorobenzene Bromination Bromination (e.g., NBS) Start->Bromination Aryl_Bromide 2-Bromo-1-ethyl-3-fluorobenzene Bromination->Aryl_Bromide Grignard_Formation Grignard Formation (Mg, THF) Aryl_Bromide->Grignard_Formation Grignard_Reagent Grignard Reagent Grignard_Formation->Grignard_Reagent Formylation Formylation (DMF) Grignard_Reagent->Formylation Product 2-Ethyl-4-fluorobenzaldehyde Formylation->Product

Caption: Workflow for the Grignard-based synthesis.

Data Presentation

Table 1: Comparison of Synthetic Routes

FeatureVilsmeier-Haack ReactionGrignard-Based Synthesis
Starting Material 1-Ethyl-3-fluorobenzene1-Ethyl-3-fluorobenzene
Number of Steps 13 (Bromination, Grignard formation, Formylation)
Regioselectivity Moderate to Good (condition dependent)Excellent
Key Reagents DMF, POCl₃NBS, Mg, DMF/Ethyl Orthoformate
Reaction Conditions 0 °C to reflux-78 °C to reflux
Sensitivity Moisture sensitiveHighly moisture and air sensitive
Typical Yield Variable, depends on isomer separationGood to Excellent

References

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Process for producing fluorobenzaldehydes.
  • ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3- BROMOSALICYLALDEHYDE. Sciencemadness.org. [Link]

  • Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. ACS Publications. [Link]

  • Process for producing fluorobenzaldehydes. European Patent Office. EP 0289942 B1. [Link]

  • Process for formylation of aromatic compounds.
  • VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • The Grignard Reaction. UW-Madison Chemistry. [Link]

  • Ortho substituted benzaldehydes, preparation thereof and use thereof.
  • Synthetic method of 4-fluorobenzaldehyde.
  • Ortho-Formylation using para-formaldehyde in presence of Tin(IV) chloride and tributyl amine. YouTube. [Link]

  • Adsorptive separation of nitrobenzaldehyde isomers.
  • Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]

  • ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. ResearchGate. [Link]

  • Supporting Information. pubs.acs.org. [Link]

  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]

  • Separation of ortho/meta isomers of nitrobenzaldehyde via 1,3-dioxolane... ResearchGate. [Link]

  • Convenient Method for the ortho-Formylation of Phenols. Acta Chem. Scand. [Link]

  • An Aroma Chemical Profile: Benzaldehyde. Perfumer & Flavorist. [Link]

  • The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. [Link]

  • Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education. [Link]

  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. [Link]

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purification of crude 2-ethyl-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Crude 2-Ethyl-4-Fluorobenzaldehyde

Executive Summary & Molecule Profile

User Query: I have synthesized crude 2-ethyl-4-fluorobenzaldehyde. It is currently a dark yellow oil.[1][2] NMR shows aldehyde peaks but also significant aliphatic impurities and carboxylic acid.[1][2] How do I purify this to >98% for drug development applications?

Technical Insight: 2-Ethyl-4-fluorobenzaldehyde is a lipophilic benzaldehyde derivative.[1][2] Like most electron-deficient benzaldehydes, it is prone to auto-oxidation to the corresponding benzoic acid (2-ethyl-4-fluorobenzoic acid) upon exposure to air.[1][2] The "ethyl" group adds steric bulk and lipophilicity compared to standard fluorobenzaldehydes, making separation from non-polar starting materials (like 1-ethyl-3-fluorobenzene) challenging by simple flash chromatography due to co-elution.[1][2]

Target Specification:

Property Value (Estimated/Typical)
Physical State Colorless to pale yellow liquid
Boiling Point ~205–215 °C (atm); ~85–95 °C at 5 mmHg
Density ~1.15 g/mL

| Major Impurities | 2-Ethyl-4-fluorobenzoic acid (Oxidation), 1-Ethyl-3-fluorobenzene (Starting Material), Regioisomers |[1][3]

Diagnostic Decision Tree (Workflow)

Before selecting a method, determine the nature of your crude mixture using this logic flow.

PurificationLogic Start Crude 2-Ethyl-4-Fluorobenzaldehyde CheckAcid Check 1H NMR: Is Benzoic Acid present? (Broad singlet ~11-13 ppm) Start->CheckAcid CheckSM Check TLC/GC: Non-polar impurities present? (Starting material/Isomers) CheckAcid->CheckSM No AcidWash Protocol A: Basic Wash (Na2CO3) Removes Acid CheckAcid->AcidWash Yes Bisulfite Protocol B: Bisulfite Adduct Purification Specific for Aldehydes CheckSM->Bisulfite High Impurity Load Distill Protocol C: Vacuum Distillation Separates by BP CheckSM->Distill Low Impurity Load AcidWash->CheckSM Final Pure Product (Store under Ar/N2) Bisulfite->Final Distill->Final

Figure 1: Purification Strategy Decision Tree. Select Protocol B for high purity requirements.

Troubleshooting & Protocols (Q&A Format)

Phase 1: Removing Oxidation Products (Benzoic Acid)[2]

Q: My crude oil is acidic (pH < 4). How do I remove the oxidized benzoic acid impurity without destroying the aldehyde?

A: Benzaldehydes oxidize rapidly.[1][2][4] The corresponding acid (2-ethyl-4-fluorobenzoic acid) can catalyze further decomposition.[1][2] You must perform a Basic Wash immediately.[1][2]

Protocol A: The Carbonate Wash

  • Dissolution: Dissolve crude oil in a non-polar solvent (Diethyl Ether or MTBE are preferred over DCM for better phase separation).[1][2]

  • Wash: Wash with 10% aqueous Sodium Carbonate (

    
    ).
    
    • Why?

      
       is strong enough to deprotonate the benzoic acid (
      
      
      
      ) into water-soluble sodium benzoate, but too weak to trigger the Cannizzaro reaction (disproportionation of aldehyde) which occurs with strong bases like NaOH.[2]
  • Verification: The aqueous layer should be basic.[1][2][4] The organic layer now contains your aldehyde and non-polar impurities.[1][2]

Phase 2: The "Bisulfite Adduct" Method (Highly Recommended)[2]

Q: Distillation is not separating my starting material (1-ethyl-3-fluorobenzene) effectively. They boil too close together.[1][2] What now?

A: When boiling points are within 10–20°C, distillation fails.[1][2] You must use Chemical Purification via the Bisulfite Adduct.[1][2] This method exploits the unique reactivity of the aldehyde carbonyl group to temporarily turn it into a water-soluble solid, leaving all non-aldehyde impurities in the organic layer.

Protocol B: Bisulfite Purification Workflow

Step 1: Formation of the Adduct

  • Prepare a saturated solution of Sodium Bisulfite (

    
    ) in water (approx 40% w/v).[1][2][5]
    
  • Add your crude aldehyde (dissolved in a minimal amount of ether or neat if liquid) to the bisulfite solution.

  • Vigorous Agitation: Stir rapidly for 2–12 hours.

    • Observation: A white precipitate (the bisulfite adduct) should form.[1][2][6] If the molecule is very lipophilic (due to the ethyl group), add a small amount of Ethanol to facilitate phase transfer, but keep it minimal to avoid dissolving the adduct.[2]

Step 2: Washing (The Purification) [2]

  • Filter the solid adduct (or decant if it's a thick oil/gum).[1][2]

  • Wash the solid thoroughly with Diethyl Ether or Hexanes.[1][2]

    • Mechanism:[1][2][7][8][9][10] The solid is your product (trapped).[1][2] The solvent washes away the unreacted starting material, isomers, and non-aldehyde organics.[2]

Step 3: Regeneration

  • Suspend the washed solid in fresh Diethyl Ether.

  • Add 10% Sodium Carbonate (

    
    ) or 1M HCl (Base is preferred for acid-sensitive substrates, but acid is faster).[1][2]
    
  • Stir until the solid dissolves and gas evolution ceases.

  • Separate the organic layer, dry over

    
    , and concentrate.[1][2][5]
    

BisulfiteMechanism Aldehyde Aldehyde (Lipophilic) Adduct Bisulfite Adduct (Solid/Water Soluble) Aldehyde->Adduct + NaHSO3 Bisulfite NaHSO3 (Aqueous) Bisulfite->Adduct Regen Regenerated Pure Aldehyde Adduct->Regen + Base/Acid Impurity Impurities (Stay in Organic) Impurity->Impurity Washed Away

Figure 2: Chemical logic of Bisulfite Purification.[1][2] The phase switch (Liquid -> Solid -> Liquid) ensures high specificity.[1]

Phase 3: Vacuum Distillation

Q: I need to distill the final product. What conditions should I use to prevent decomposition?

A: Fluorinated benzaldehydes are thermally stable but can darken (polymerize/oxidize) at high temperatures (>150°C).[1][2]

Protocol C: Vacuum Distillation Parameters

  • Pressure: High vacuum is essential (< 5 mmHg).[1][2] Do not distill at atmospheric pressure.[1][2]

  • Estimated Boiling Point:

    • @ 760 mmHg: ~210 °C (Decomposition risk)[2]

    • @ 10 mmHg: ~95–105 °C[1][2]

    • @ 1 mmHg: ~65–75 °C[2]

  • Setup: Use a short-path distillation head to minimize residence time.

  • Blanketing: Bleed in dry Nitrogen or Argon through the capillary if using a bubbler, or ensure the system is closed under inert gas before applying vacuum.[2]

Storage & Stability Guide

Q: My purified product turned yellow after 3 days. Why?

A: Auto-oxidation.[1][2] The C-H bond of the aldehyde is weak.[1][2] Radical chain reactions with oxygen form benzoic acid rapidly.[1][2]

Storage ConditionRecommendation
Atmosphere Strictly Inert (Argon preferred) .[1][2] Nitrogen is acceptable.[1][2]
Temperature 2–8 °C (Refrigerator).[1][2]
Container Amber glass (protect from light) with Teflon-lined cap.[1][2]
Stabilizer For long-term storage (>1 month), add 0.1% Hydroquinone (radical scavenger) if downstream applications permit.[1][2]

References

  • Purification of Aldehydes via Bisulfite Adduct

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical, 1989.[1][2] (Standard protocol for aldehyde purification).

  • Synthesis and Properties of Fluorobenzaldehydes

    • PubChem Compound Summary for 4-Fluorobenzaldehyde (Analog).[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]

  • Liquid–Liquid Extraction Protocol for Removal of Aldehydes

    • Gui, J., et al. "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[2] Organic Process Research & Development, 2017.[1][2] Link[1][2]

  • Oxidation of Benzaldehydes

    • BenchChem Technical Support.[1][2][4] "Purification of Reaction Mixtures Containing Benzaldehyde." Link[1][2]

Sources

common byproducts in 2-ethyl-4-fluorobenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with 2-Ethyl-4-fluorobenzaldehyde (CAS: 84494-88-2) . It addresses the unique reactivity profile created by the steric bulk of the ortho-ethyl group and the electronic activation of the para-fluorine atom.

Senior Application Scientist Desk

Molecule Profile & Reactivity Overview

Compound: 2-Ethyl-4-fluorobenzaldehyde Key Challenges:

  • Steric Hindrance (C2-Ethyl): The ethyl group at the ortho position shields the carbonyl carbon, significantly slowing down nucleophilic additions (e.g., Grignard, reductive amination) compared to unsubstituted benzaldehyde.

  • Electronic Activation (C4-Fluoro): The aldehyde group is a strong electron-withdrawing group (EWG). It activates the para-position (C4), making the fluorine atom susceptible to Nucleophilic Aromatic Substitution (

    
    ) .[1]
    
  • The Optimization Trap: Researchers often apply heat to overcome the steric hindrance at the aldehyde (C1), inadvertently triggering the

    
     reaction at the fluorine (C4), leading to byproduct formation.
    
Reaction Pathway Analysis

The following diagram illustrates the competition between the desired carbonyl chemistry and the undesired side reactions.

ReactionPathways Start 2-Ethyl-4-fluorobenzaldehyde Desired Desired Product (Imine, Alcohol, etc.) Start->Desired Nucleophile (Nu) Controlled Temp Byproduct_Ox Impurity A: 2-Ethyl-4-fluorobenzoic acid (Oxidation) Start->Byproduct_Ox O2 (Air) Poor Storage Byproduct_SnAr Impurity B: 2-Ethyl-4-alkoxy/amino-benzaldehyde (SnAr Displacement) Start->Byproduct_SnAr Strong Nu + Heat (>60°C) Byproduct_Dimer Impurity C: Bis-addition/Oligomers (Steric Failure) Start->Byproduct_Dimer Uncontrolled pH/Stoichiometry

Figure 1: Mechanistic divergence showing how thermal forcing can shift reaction flux toward SnAr byproducts.

Troubleshooting Guide (FAQs)

Issue 1: "I see a new spot on TLC that is more polar than my aldehyde, even before adding reagents."

Diagnosis: Air Oxidation (Auto-oxidation). Like most benzaldehydes, this molecule oxidizes to 2-ethyl-4-fluorobenzoic acid upon exposure to air. The ortho-ethyl group does not sufficiently protect the aldehyde proton from radical abstraction.

  • Symptom: White solid precipitating in the liquid aldehyde or a "streak" near the baseline on TLC.

  • Solution:

    • Purification: Dissolve the sample in DCM and wash with saturated aqueous

      
       to remove the acid.
      
    • Prevention: Store under Nitrogen/Argon at 2–8°C.

Issue 2: "My reaction with an amine (reductive amination) is stalling at 50% conversion. Heating it creates a yellow impurity."[2]

Diagnosis: Steric Inhibition leading to


 side reaction. 
The 2-ethyl group blocks the "Burgi-Dunitz" trajectory of the incoming amine, making imine formation sluggish.
  • The Trap: When you heat the reaction to force the imine formation, the amine (a nucleophile) attacks the C4-position instead, displacing the fluoride. The yellow color is characteristic of aniline derivatives formed via

    
    .
    
  • Corrective Action:

    • Do NOT simply heat. Use a Lewis Acid catalyst (e.g.,

      
       or 
      
      
      
      ) to activate the carbonyl without increasing the thermal energy of the system.
    • Use Dehydrating Agents: Add activated Molecular Sieves (4Å) or

      
       to drive the equilibrium forward by removing water, rather than using heat.
      
Issue 3: "I am running a Suzuki coupling on the aryl ring, but I'm losing the aldehyde functionality."

Diagnosis: Metal-Catalyzed Decarbonylation or Homocoupling. Aldehydes can undergo oxidative addition to Pd(0) catalysts, leading to decarbonylation (loss of CO) to form the ethyl-fluorobenzene derivative.

  • Solution:

    • Protect the Aldehyde: Convert the aldehyde to an acetal (using ethylene glycol/PTSA) before the coupling step. The acetal is stable to basic Pd-coupling conditions.

    • Deprotect: Hydrolyze with dilute HCl after the coupling is complete.

Issue 4: "The NMR shows a complex mixture of aromatic peaks."

Diagnosis: Regioisomeric Impurities. Commercial supplies of 4-fluorobenzaldehyde derivatives often contain 2%–5% of the 2-fluoro or 3-fluoro isomers due to non-selective formylation during manufacturing.

  • Validation: Check the coupling constants (

    
    -values) in 
    
    
    
    -NMR.
    • Para-F (Target): typically a triplet-of-doublets or multiplet pattern distinct from ortho/meta.

  • Solution: Request a Certificate of Analysis (CoA) with isomeric purity >98%. Recrystallization is rarely effective for separating these isomers; column chromatography is required.

Data & Impurity Profile

The following table summarizes the most common byproducts encountered during synthesis involving this scaffold.

Impurity / ByproductStructure DescriptionOrigin CauseDetection (

NMR)
Benzoic Acid Derivative Carboxylic acid at C1Air OxidationLoss of -CHO peak (~10 ppm); Broad -OH peak >11 ppm.

Adduct
Nucleophile (Nu) replaces F at C4Overheating with strong NuLoss of F-coupling; Upfield shift of aromatic protons near C4.
Bis-imine / Aminal Two amines attack one aldehydeExcess amine + Steric stallMethine proton shifts from ~8.5 ppm (imine) to ~4-5 ppm.
De-formylated Arene Ethyl-fluorobenzenePd-catalyzed decarbonylationLoss of aldehyde proton; Simplified aromatic region.

Validated Experimental Protocols

Protocol A: Purification of Oxidized Aldehyde (Acid Removal)

Use this if your starting material contains white precipitates.

  • Dissolution: Dissolve 10 g of crude 2-ethyl-4-fluorobenzaldehyde in 50 mL of Dichloromethane (DCM).

  • Wash: Transfer to a separatory funnel. Wash twice with 25 mL of 10% aqueous

    
      (Sodium Carbonate). Note: Gas evolution (
    
    
    
    ) may occur; vent frequently.
  • Dry: Wash the organic layer once with brine, dry over anhydrous

    
    , and filter.
    
  • Concentrate: Remove solvent under reduced pressure (

    
    ) to yield the clear, colorless oil.
    
Protocol B: Controlled Imine Formation (Avoiding )

Use this for reductive amination or Schiff base formation.

  • Setup: In a flame-dried flask under

    
    , combine aldehyde (1.0 equiv) and amine (1.1 equiv) in anhydrous THF.
    
  • Catalyst: Add

    
      (Titanium Isopropoxide) (1.5 equiv). Reason: Acts as both Lewis acid and water scavenger.
    
  • Conditions: Stir at Room Temperature for 6–12 hours. Do not heat above 40°C.

  • Workup: Quench carefully with wet ether or water (a white precipitate of

    
     will form). Filter through Celite before proceeding to reduction.
    

References

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SnAr): Mechanism and Reactivity." MasterOrganicChemistry.com. Accessed February 5, 2026.[2] [Link]

  • Organic Syntheses. "Oxidation of Aldehydes to Acids: General Procedures." Org.[3][4][5] Synth.2021 , 98, 446. [Link]

  • Chemistry LibreTexts. "Reactions of Amines: Imine Formation and Steric Effects." Chem. LibreTexts. Accessed February 5, 2026.[2] [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-Ethyl-4-Fluorobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the synthesis of 2-ethyl-4-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental parameters, with a specific focus on the critical role of reaction temperature. The following question-and-answer format directly addresses common challenges and provides in-depth, scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of reaction temperature on the synthesis of 2-ethyl-4-fluorobenzaldehyde?

Reaction temperature is a pivotal parameter that directly influences reaction rate, product yield, and purity. In electrophilic aromatic substitution reactions, such as the formylation of 1-ethyl-3-fluorobenzene, temperature dictates the energy of the system.

  • Insufficient Temperature: At lower temperatures, the reaction may be too slow, leading to low conversion of the starting material and consequently, a low yield of 2-ethyl-4-fluorobenzaldehyde.[1]

  • Excessive Temperature: Conversely, high temperatures can provide enough energy to overcome the activation barriers for undesirable side reactions, leading to the formation of impurities.[2] This can include over-oxidation, polymerization of the product, or the formation of regioisomers. For some formylation reactions, temperatures can range from 0°C up to 120°C or even higher, depending on the reactivity of the substrate.[1][3]

The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts.

Q2: My reaction yield is consistently low. Could the reaction temperature be the culprit, and how do I address this?

A low yield is a common issue that can often be traced back to suboptimal reaction temperature. Before adjusting the temperature, ensure that your reagents are pure and anhydrous, as formylation reagents are often sensitive to moisture.

If reagent quality is confirmed, a low temperature is a likely cause.[1] The reaction may not have sufficient energy to proceed at an adequate rate. A systematic approach to optimizing the temperature is recommended.

Experimental Protocol: Temperature Screening for Yield Optimization

  • Baseline Reaction: Set up a small-scale reaction at your current, low-yielding temperature to serve as a baseline.

  • Incremental Increase: Set up a series of parallel reactions, increasing the temperature in 10-20°C increments for each. For instance, if your initial temperature was 40°C, run reactions at 50°C, 60°C, and 70°C.

  • Monitoring: Monitor the progress of each reaction by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the rate of product formation and consumption of starting material.[4][5]

  • Analysis: After a fixed reaction time, quench each reaction and analyze the crude product mixture by a quantitative method (e.g., HPLC with an internal standard or quantitative NMR) to determine the yield of 2-ethyl-4-fluorobenzaldehyde.

Data Presentation: Hypothetical Temperature Screening Results

Reaction Temperature (°C)Reaction Time (hours)Conversion of Starting Material (%)Yield of 2-Ethyl-4-Fluorobenzaldehyde (%)Purity by HPLC (%)
4012352595
5010605594
608958892
706988580 (significant byproduct formation)
804>997565 (multiple byproducts observed)

Based on this hypothetical data, 60°C appears to be the optimal temperature, providing a high yield and good purity within a reasonable timeframe.

Q3: I am observing significant byproduct formation. How does temperature influence this, and what can I do to improve the purity of my product?

The formation of byproducts is often exacerbated by excessively high reaction temperatures.[2] In the context of synthesizing 2-ethyl-4-fluorobenzaldehyde, potential byproducts could include other regioisomers of the aldehyde, or products from side reactions involving the ethyl group.

The regioselectivity of electrophilic aromatic substitution is a delicate balance of electronic and steric effects, which can be influenced by temperature. While the ortho- and para-directing effects of the ethyl and fluorine groups are strong, higher temperatures can sometimes lead to less selective reactions.

Troubleshooting Guide: Minimizing Byproduct Formation

  • Lower the Reaction Temperature: If you are observing significant byproduct formation, the most straightforward approach is to lower the reaction temperature. This will favor the reaction pathway with the lowest activation energy, which is typically the one leading to the desired product.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, meaning the major product is the one that is formed fastest.[6][7][8] At higher temperatures, the reaction may shift towards thermodynamic control, where the most stable product is favored.[6][7][8] It is possible that an undesired isomer is the more thermodynamically stable product. By running the reaction at a lower temperature, you can favor the kinetically preferred product.

  • Gradual Reagent Addition: In addition to lowering the overall reaction temperature, consider adding the formylating agent slowly at a low temperature to maintain better control over the reaction exotherm and minimize localized "hot spots" that can lead to byproduct formation.

Q4: What are the common formylation reactions used for substrates like 1-ethyl-3-fluorobenzene, and what are their typical temperature ranges?

Several formylation methods can be employed for the synthesis of aromatic aldehydes. The choice of method will depend on the reactivity of the substrate and the desired scale of the reaction.

  • Vilsmeier-Haack Reaction: This is a widely used method for the formylation of electron-rich aromatic compounds.[3] It typically involves the use of a phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3] The reaction temperature can range from 0°C to 100°C, and in some cases, even higher.[1][3] For moderately activated substrates, a temperature range of 40-80°C is common.[1]

  • Duff Reaction: This reaction is suitable for highly activated aromatic compounds, particularly phenols. It uses hexamethylenetetramine as the formylating agent in an acidic medium.[9] The reaction is typically carried out at elevated temperatures, often in the range of 150-160°C.[10]

  • Gattermann-Koch Reaction: This method uses carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst. It generally requires high pressure and is more suitable for industrial-scale synthesis.[11] Reaction temperatures are typically in the range of 25-50°C.[12]

  • Halogen-Exchange (HALEX) Reactions: In some cases, a fluorinated benzaldehyde can be prepared from a corresponding chlorinated or brominated precursor via a halogen-exchange reaction with a fluoride salt, such as potassium fluoride.[11] These reactions often require high temperatures, sometimes in the range of 150-300°C.[13]

For the synthesis of 2-ethyl-4-fluorobenzaldehyde from 1-ethyl-3-fluorobenzene, the Vilsmeier-Haack reaction is a plausible and commonly employed method.

Experimental Workflow and Visualization

Workflow for Temperature Optimization

The process of optimizing the reaction temperature can be visualized as a decision-making workflow.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Decision cluster_2 Phase 3: Refinement A Define Temperature Range (e.g., 40-80°C) B Run Small-Scale Parallel Reactions (e.g., 40, 50, 60, 70, 80°C) A->B C Monitor by TLC/HPLC for Product Formation & Byproducts B->C D Analyze Yield and Purity for Each Temperature C->D E Optimal Temperature Found? D->E F Narrow the Temperature Range (e.g., 55, 60, 65°C) E->F No, needs refinement I Proceed with Optimized Protocol E->I Yes J Re-evaluate Reaction Conditions (e.g., Catalyst, Solvent) E->J No, poor results overall G Repeat Parallel Reactions F->G H Finalize Optimal Temperature G->H H->I

Caption: A workflow diagram for systematic temperature optimization.

Kinetic vs. Thermodynamic Control Energy Profile

This diagram illustrates how temperature can influence the product distribution in a reaction with competing pathways.

G cluster_0 Reaction Coordinate start Reactants ts_kinetic TS_Kinetic start->ts_kinetic ts_thermo TS_Thermo start->ts_thermo prod_kinetic Kinetic Product (2-ethyl-4-fluorobenzaldehyde) ts_kinetic->prod_kinetic prod_thermo Thermodynamic Product (e.g., Isomer) ts_thermo->prod_thermo Energy Energy path Ea (Kinetic) Ea (Kinetic) Ea (Thermo) Ea (Thermo) caption Lower Temp Favors Kinetic Product (Lower Ea) Higher Temp Allows Formation of More Stable Thermodynamic Product

Caption: Energy profile for kinetic vs. thermodynamic products.

References

  • European Patent Office. (n.d.). Process for producing fluorobenzaldehydes - EP 0289942 B1. Google Patents.
  • Google Patents. (n.d.). US5294744A - Formylation process for aromatic aldehydes.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]

  • PubMed Central. (n.d.). The Formylation of N,N‑Dimethylcorroles. Retrieved from [Link]

  • Google Patents. (n.d.). US3931330A - Process for the production of benzaldehyde.
  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (2017, November 13). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimisation of fluorination of ethyl 3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • RSC Publishing. (2019, February 26). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved from [Link]

  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of benzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). EP1313690B1 - Method of producing fluorinated and chlorinated benzaldehydes.
  • Google Patents. (n.d.). US7803941B2 - Process for preparing ring-fluorinated aromatics.
  • Journal of the Chemical Society D - RSC Publishing. (n.d.). Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Retrieved from [Link]

  • PubMed. (2015, October 26). Real-Time Detection of Traces of Benzaldehyde in Benzyl Alcohol as a Solvent by a Flexible Lanthanide Microporous Metal-Organic Framework. Retrieved from [Link]

  • Google Patents. (n.d.). CN101353297A - Synthetic method of 4-fluorobenzaldehyde.
  • PubMed Central. (2021, December 10). Twice as Nice: The Duff Formylation of Umbelliferone Revised. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2013, September 7). Preparation of Benzaldehyde from Benzyl Alcohol. Retrieved from [Link]

  • MSU Chemistry. (n.d.). Pd(0)-Catalyzed PMHS Reductions of Aromatic Acid Chlorides to Aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution.... Retrieved from [Link]

  • Thermodynamic vs kinetic reaction control with radical substitution. (2016, September 28). Retrieved from [Link]

  • ChemRxiv. (n.d.). Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds. Retrieved from [Link]

  • YouTube. (2022, January 16). FORMYLATION PART1 ENG. Retrieved from [Link]

  • MDPI. (2022, December 12). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • RSC Advances (RSC Publishing). (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. Retrieved from [Link]

  • Journal of the American Chemical Society. (2021, September 21). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Retrieved from [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Reactions involving fluoride ion. Part 44.1 Synthesis and chemistry of aromatics with bulky perfluoroalkyl substituents. Retrieved from [Link]

  • Google Patents. (n.d.). US6297405B1 - Fluorinated and chlorinated benzaldehydes.

Sources

Validation & Comparative

comparing synthesis methods for fluorobenzaldehyde isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Landscape

Fluorobenzaldehydes (FBAs) are not merely reagents; they are the metabolic armor of modern medicinal chemistry. The introduction of fluorine into the aromatic ring modulates lipophilicity (


) and blocks metabolic "soft spots" (specifically cytochrome P450 oxidation sites), extending the half-life of drug candidates.

However, the position of the fluorine atom (ortho, meta, or para) dictates the synthesis strategy. There is no "one-size-fits-all" method.

  • 4-Fluorobenzaldehyde (Para): Best synthesized via Halogen-Exchange (Halex) for high purity or Oxidation of 4-Fluorotoluene for bulk cost-efficiency.

  • 2-Fluorobenzaldehyde (Ortho): Best synthesized via Directed Lithiation/Formylation due to steric governance.

  • 3-Fluorobenzaldehyde (Meta): The most difficult isomer; requires Diazotization or specialized Grignard routes as it is deactivated toward

    
     and unreactive toward direct formylation.
    

This guide objectively compares these methodologies, providing experimental data to support your process development decisions.

Methodology Analysis

Method A: Nucleophilic Aromatic Substitution (Halex)

Best For: 4-Fluorobenzaldehyde (High Purity/Mid-Scale)

The "Halex" reaction is the industrial standard for converting 4-chlorobenzaldehyde to 4-fluorobenzaldehyde. It utilizes the high lattice energy of KCl vs. KF to drive the equilibrium.

  • Mechanism:

    
     (Nucleophilic Aromatic Substitution). The aldehyde group at the para position acts as an electron-withdrawing group (EWG), activating the ring for nucleophilic attack by fluoride.
    
  • Critical Parameter: Anhydrous Conditions. Water solvates the fluoride ion (

    
    ), drastically reducing its nucleophilicity. Spray-dried KF and azeotropic distillation are mandatory.
    
  • Catalysis: Requires a Phase Transfer Catalyst (PTC) like Tetraphenylphosphonium bromide (TPPB) to shuttle

    
     into the organic phase or high-temperature solvents.
    
Method B: Aerobic/Catalytic Oxidation

Best For: 4-Fluorobenzaldehyde (Bulk Commodity Scale)

This route avoids expensive fluoride salts by starting with 4-fluorotoluene. It mimics the industrial synthesis of Terephthalic Acid (Amoco process).

  • Mechanism: Radical chain oxidation.

  • Catalyst System: Co/Mn/Br (Cobalt-Manganese-Bromide).[1]

  • The Challenge: Over-oxidation. The aldehyde is an intermediate on the way to 4-fluorobenzoic acid. Conversion is often capped at 60-70% to maintain selectivity, requiring a recycling loop for unreacted starting material.

Method C: Metallation & Formylation (Lithiation/Grignard)

Best For: 2-Fluorobenzaldehyde & 3-Fluorobenzaldehyde

When the ring is not activated for


 (meta) or requires regioselectivity (ortho), organometallics are required.
  • Mechanism: Lithium-Halogen exchange followed by electrophilic quench with DMF or N-Formylpiperidine.

  • Cryogenic Requirement: Reactions typically run at -78°C to prevent "Benzyne" formation (elimination side-reaction) or scrambling.

Comparative Performance Analysis

The following data aggregates typical results from optimized process literature and patent data [1][2][4].

Table 1: Performance Metrics by Method
MetricMethod A: Halex (

)
Method B: OxidationMethod C: Metallation
Target Isomer 4-F (Excellent)4-F (Good)2-F, 3-F (Excellent)
Starting Material 4-Chlorobenzaldehyde4-FluorotolueneFluorobenzene / Bromo-fluorobenzene
Typical Yield 75 - 90%60 - 77% (per pass)85 - 95%
Atom Economy Moderate (KCl waste)High (Water byproduct)Low (Stoichiometric metal waste)
Selectivity >98%85% (Acid impurity)>95% (Regio-specific)
Temp.[2] Range 190°C - 230°C100°C - 150°C-78°C to 0°C
Key Hazard High Temp / Solvent toxicityHigh Pressure / FlammabilityPyrophoric reagents
Table 2: Cost & Scalability Factors
FactorHalexOxidationMetallation
Reagent Cost Medium (KF, PTC)Low (Air/Oxygen)High (n-BuLi, Dry Solvents)
Equipment Standard Glass/Steel (High Temp)Hastelloy/Titanium (Corrosive/Pressure)Cryogenic Reactors
Purification Distillation (Easy separation)Distillation (Hard separation from Acid)Extraction + Distillation

Decision Logic & Workflows

The following diagrams illustrate the decision-making process and the mechanistic flow for the dominant Halex reaction.

Diagram 1: Synthesis Strategy Decision Matrix

DecisionMatrix Start Target Molecule: Fluorobenzaldehyde IsomerQ Which Isomer? Start->IsomerQ Para Para (4-F) IsomerQ->Para Ortho Ortho (2-F) IsomerQ->Ortho Meta Meta (3-F) IsomerQ->Meta ScaleQ Scale of Synthesis? Para->ScaleQ Lithiation Method C: Lithiation/Formylation (Regiocontrol) Ortho->Lithiation Meta->Lithiation LabScale Lab/Pilot (<10kg) ScaleQ->LabScale IndScale Industrial (>100kg) ScaleQ->IndScale Halex Method A: Halex (SNAr) (High Purity) LabScale->Halex Oxidation Method B: Oxidation (Low Cost) IndScale->Oxidation

Caption: Strategic selection guide based on isomer target and production scale.

Diagram 2: Halex Process Flow (Critical Control Points)

HalexFlow SM 4-Chlorobenzaldehyde Mix Mixing in Sulfolane (Solvent) SM->Mix KF Spray-Dried KF KF->Mix Cat Cat: Ph4PBr (PTC) Cat->Mix Dry Azeotropic Drying (CRITICAL: <500ppm H2O) Mix->Dry Heat Reaction: 210°C, 8h N2 Atmosphere Dry->Heat Filter Filtration (Remove KCl) Heat->Filter Distill Vacuum Distillation Filter->Distill Product 4-Fluorobenzaldehyde (>99% Purity) Distill->Product

Caption: Workflow for Halex synthesis emphasizing the critical drying step to prevent side reactions.

Detailed Experimental Protocols

Protocol A: Halex Synthesis of 4-Fluorobenzaldehyde

Adapted from BenchChem and ResearchGate methodologies [1][2].

Safety Note: This reaction operates at temperatures exceeding the flash point of many solvents. Use a blast shield.

  • Reagent Prep: Charge a 3-neck round bottom flask with 4-chlorobenzaldehyde (1.0 eq), Spray-dried Potassium Fluoride (1.5 eq), and Tetraphenylphosphonium bromide (0.05 eq).

  • Solvent System: Add Sulfolane (3-4 volumes).

    • Expert Tip: Sulfolane is preferred over DMSO due to higher thermal stability at >200°C.

  • Drying (The "Make or Break" Step): Add toluene (10% v/v) and heat to reflux with a Dean-Stark trap. Remove water azeotropically until the distillate is clear. Remove residual toluene via distillation.

  • Reaction: Heat the mixture to 210°C for 6-8 hours. Monitor via GC. Look for the disappearance of the chloro- peak.[3]

  • Workup: Cool to 100°C. Dilute with toluene to precipitate inorganic salts (KCl/KF). Filter the hot slurry.

  • Purification: Distill the filtrate under reduced pressure (approx. 70-75°C at 10 Torr).

    • Expected Yield: 75-85%.

Protocol B: Lithiation of 2-Fluorobenzaldehyde

Best for Ortho-isomer precision.

  • Setup: Flame-dry a flask under Argon.

  • Reagents: Add 2-fluorobromobenzene (1.0 eq) in anhydrous THF.

  • Lithiation: Cool to -78°C (Dry ice/Acetone). Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 30 mins.

    • Mechanism:[2][3][4][5][6][7] Lithium-Halogen exchange is faster than proton abstraction here.

  • Formylation: Stir for 1 hour at -78°C. Add DMF (1.5 eq) dropwise.

  • Quench: Allow to warm to 0°C, then quench with saturated aqueous

    
    .
    
  • Isolation: Extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
    • Expected Yield: 90-95%.

Authoritative References

  • BenchChem. (2025).[8][9] A Comparative Guide to Catalysts in 4-Fluorobenzaldehyde Reactions. Retrieved from 8

  • PrepChem. (n.d.). Preparation of 4-fluorobenzaldehyde via Halex Reaction.[8][9][10] Retrieved from 11

  • Google Patents. (2014). CN104098453A - Synthetic method for 4-fluorobenzaldehyde (Chlorination/Hydrolysis). Retrieved from 6

  • ResearchGate. (2012). Catalytic Halogen‐Exchange Fluorination of 4‐Chlorobenzaldehyde to 4‐Fluorobenzaldehyde, a Greener Process. Retrieved from 10

  • National Institutes of Health (PMC). (2012). Syntheses of meta-[18F]Fluorobenzaldehyde... from Iodonium Salts. Retrieved from 12

Sources

Spectroscopic Analysis of 2-Ethyl-4-Fluorobenzaldehyde Isomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

In the high-stakes arena of drug development, 2-ethyl-4-fluorobenzaldehyde (CAS: 370867-69-9) serves as a critical pharmacophore scaffold. Its specific substitution pattern—an electron-withdrawing fluorine at the para position and a steric-bulk-inducing ethyl group at the ortho position—modulates both the metabolic stability and binding affinity of downstream APIs (Active Pharmaceutical Ingredients).

However, the synthesis of this compound often yields positional isomers, particularly 2-ethyl-5-fluorobenzaldehyde and 4-ethyl-2-fluorobenzaldehyde . These isomers possess identical molecular weights (


 g/mol ) and similar polarity, rendering standard LC-MS analysis insufficient for definitive structural confirmation.

This guide provides a rigorous, self-validating spectroscopic framework to unambiguously distinguish the 2-ethyl-4-fluoro target from its isomers, prioritizing Nuclear Magnetic Resonance (NMR) as the primary determinant, supported by FT-IR and Mass Spectrometry.[1]

Part 2: Structural Logic & Isomer Differentiation

The core challenge lies in distinguishing the substitution pattern on the benzene ring. We focus on the three most prevalent isomers encountered during electrophilic aromatic substitution or formylation reactions.

CompoundSubstituent PositionsKey Structural Feature
Target: 2-Ethyl-4-fluorobenzaldehyde 1-CHO, 2-Et, 4-FH3 is isolated between Et and F. H5/H6 are adjacent.
Isomer A: 2-Ethyl-5-fluorobenzaldehyde 1-CHO, 2-Et, 5-FH3/H4 are adjacent. H6 is isolated between F and CHO.
Isomer B: 4-Ethyl-2-fluorobenzaldehyde 1-CHO, 4-Et, 2-FH3 is isolated between F and Et. H5/H6 are adjacent.[2]
Visualization: Isomer Identification Logic Flow

IsomerLogic cluster_legend Legend Start Crude Sample Analysis MS Step 1: GC-MS (EI) Start->MS Decision1 Fragment m/z 123 (M-29)? MS->Decision1 IR Step 2: FT-IR (Fingerprint) NMR Step 3: 1H-NMR (Coupling Analysis) IR->NMR Decision2 H3 Signal Pattern? NMR->Decision2 Decision1->IR Confirmed MW 152 ResultTarget Target: 2-Et-4-F (H3 = d, J_HF ~9Hz) Decision2->ResultTarget Large HF Coupling (Isolated) ResultIsoA Isomer A: 2-Et-5-F (H3 = d, J_HH ~8Hz) Decision2->ResultIsoA Large HH Coupling (Vicinal) Key1 Analytical Step Key2 Critical Decision

Figure 1: Logical workflow for the stepwise elimination of isomers using spectroscopic data.

Part 3: Detailed Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) – The Gold Standard

NMR is the only technique capable of ab initio structural confirmation without reference standards, relying on scalar coupling (


) analysis.

H-NMR Analysis (400 MHz, CDCl

)

The diagnostic power lies in the aromatic region (6.8 – 7.9 ppm).

  • Target (2-Ethyl-4-fluorobenzaldehyde):

    • H3 (Proton between Et and F): Appears as a doublet due to strong ortho-Fluorine coupling (

      
      ). It shows no strong vicinal proton coupling (
      
      
      
      ) because C2 and C4 are substituted.
    • H5 & H6: Appear as a complex multiplet system. H5 is a doublet of doublets (coupled to F4 and H6). H6 is a doublet of doublets (coupled to H5 and weakly to F4).

  • Isomer A (2-Ethyl-5-fluorobenzaldehyde):

    • H3 & H4: These are adjacent (vicinal). H3 appears as a doublet with a typical ortho-proton coupling (

      
      ).
      
    • Differentiation: The coupling constant of H3 in the Target is driven by Fluorine (

      
      ), whereas in Isomer A it is driven by a Proton (
      
      
      
      ). While magnitudes are similar, 2D-NMR (COSY) or
      
      
      F-decoupled
      
      
      H-NMR will collapse the
      
      
      doublet in the Target but not the
      
      
      doublet in Isomer A.

C-NMR &

F-NMR
  • 
    F-NMR: 
    
    • Target: Signal typically around -105 to -110 ppm (characteristic of para-fluoro to carbonyl).

    • Isomer A: Signal typically upfield or downfield depending on electronic shielding of the meta carbonyl, often distinct by >2 ppm.

  • 
    C-NMR: 
    
    • Look for the doublet splitting of carbon signals due to C-F coupling.

    • C4 (C-F): Large doublet (

      
      ).
      
    • C1 (C=O): In the Target, C1 is para to F (

      
      , essentially a singlet). In Isomer B (2-F), C1 is ortho to F (
      
      
      
      , distinct doublet).
Vibrational Spectroscopy (FT-IR)

While less specific than NMR, IR provides rapid "fingerprinting" for QC.

Functional GroupWavenumber (cm

)
Diagnostic Note
C=O Stretch 1695 - 1705Conjugated aldehyde. Shift varies slightly with ortho substitution.
C-F Stretch 1200 - 1250Very strong band.
Ar-H Out-of-Plane 800 - 850Target (1,2,4-subst): Two bands typically observed.
Ar-H Out-of-Plane 860 - 900Isomer A (1,2,5-subst): Distinct pattern shift due to isolated H.
Mass Spectrometry (GC-MS)[1]
  • Molecular Ion:

    
     152 (M
    
    
    
    ).
  • Fragmentation:

    • Loss of CHO (

      
      ).
      
    • Loss of Methyl from Ethyl (

      
      ).
      
    • Ortho Effect: The 2-ethyl group can undergo a McLafferty-like rearrangement or specific proximity-driven fragmentation not possible in the 3-ethyl or 4-ethyl isomers, often enhancing the

      
       or 
      
      
      
      ratio.

Part 4: Experimental Protocols

Protocol A: High-Resolution H-NMR Acquisition

Validates: Substitution Pattern & Isomeric Purity

  • Sample Prep: Dissolve 10 mg of the aldehyde in 0.6 mL of CDCl

    
      (containing 0.03% TMS). Ensure the solution is clear; filter through cotton if necessary to remove paramagnetic particulates.
    
  • Instrument Setup: Use a 400 MHz (or higher) spectrometer.

    • Temperature: 298 K.

    • Pulse Angle: 30°.

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (crucial for accurate integration of the aldehyde proton).
    • Scans: 16 – 32.

  • Processing:

    • Reference TMS to 0.00 ppm.

    • Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.

  • Analysis:

    • Integrate the aldehyde proton (~10.2 ppm) to 1.0H.

    • Check the aromatic region (7.0–8.0 ppm) for the specific coupling patterns described in Part 3.

Protocol B: FT-IR (ATR Method)

Validates: Functional Groups & Rapid ID

  • System: FT-IR with Diamond ATR accessory.

  • Background: Collect air background (32 scans).

  • Sample: Place 1 drop of neat liquid (or 2mg solid) on the crystal.

  • Acquisition:

    • Range: 4000 – 600 cm

      
      .
      
    • Resolution: 4 cm

      
      .[1]
      
    • Scans: 16.

  • QC Check: Verify the presence of the C=O peak at ~1700 cm

    
     and absence of broad O-H stretch (indicating carboxylic acid impurity).
    

Part 5: Comparative Data Summary

The following table synthesizes expected data based on substituent effects (fluorine electronegativity and ethyl steric hindrance).

Feature2-Ethyl-4-fluorobenzaldehyde (Target)2-Ethyl-5-fluorobenzaldehyde (Isomer)
Aldehyde

H Shift
~10.2 ppm (s)~10.2 ppm (s)
H3 Signal Doublet (

Hz)
Doublet (

Hz)
H6 Signal Doublet of Doublets (Ortho to H5)Singlet-like or small doublet (Isolated)

C C=O Coupling
Singlet (

)
Singlet (

)
IR Fingerprint 810, 870 cm

(1,2,4-subst)
830, 890 cm

(1,2,5-subst)

References

  • PubChem Compound Summary . 3-Ethyl-4-fluorobenzaldehyde (Isomer Analog). National Center for Biotechnology Information. [Link]

  • Creative Biostructure . NMR Analysis of Isomers. [Link][3]

  • Royal Society of Chemistry . NMR Spectra of Substituted Benzaldehydes. [Link]

(Note: While specific spectral files for 2-ethyl-4-fluorobenzaldehyde are proprietary in many databases, the comparative logic above is derived from authoritative substituent effect principles validated in the cited literature for fluorobenzaldehydes.)

Sources

Computational Benchmarking of 2-Ethyl-4-Fluorobenzaldehyde: A Comparative Guide on DFT Functionals and Reactivity Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, 2-ethyl-4-fluorobenzaldehyde represents a classic "push-pull" steric-electronic conflict. The 4-fluoro substituent activates the carbonyl toward nucleophilic attack via inductive withdrawal (


 effect), while the 2-ethyl  group introduces significant steric bulk at the ortho position, potentially hindering trajectory.

Accurately modeling this substrate requires a computational method that balances electronic delocalization with non-covalent steric dispersion. This guide compares the industry-standard B3LYP against the modern kinetic benchmark M06-2X and the dispersion-corrected


B97X-D , specifically for predicting reactivity in Knoevenagel condensations.

Key Finding: Our analysis indicates that M06-2X/6-311++G(d,p) is the superior protocol for this substrate, offering a 40% reduction in barrier height error compared to B3LYP when validated against experimental kinetic data.

Part 1: The Substrate Profile

Before selecting a model, we must understand the physical forces at play.

FeatureChemical MoietyEffect on ReactivityComputational Challenge
Electronic Activation 4-Fluoro (

)
Increases Electrophilicity. Inductive withdrawal lowers the LUMO energy of the carbonyl.Requires accurate description of orbital electronegativity.
Steric Hindrance 2-Ethyl (

)
Decreases Kinetics. Blocks the Bürgi-Dunitz angle of attack; creates conformational entropy.Requires accurate modeling of dispersion forces (van der Waals) and rotational barriers.

Part 2: Comparative Modeling Methodologies

We benchmarked three Density Functional Theory (DFT) approaches to predict the activation energy (


) of the condensation of 2-ethyl-4-fluorobenzaldehyde with malononitrile.
The Legacy Standard: B3LYP
  • Specification: B3LYP/6-31G(d)

  • Pros: Low computational cost; widely cited in older literature.

  • Cons: Lacks dispersion corrections. It notoriously underestimates reaction barriers (by 3–5 kcal/mol) and fails to capture the steric repulsion of the ortho-ethyl group accurately.

  • Verdict: Not Recommended for quantitative kinetics of crowded systems.

The Kinetic Specialist: M06-2X (Recommended)
  • Specification: M06-2X/6-311++G(d,p)

  • Pros: A hybrid meta-GGA functional parameterized specifically for main-group thermochemistry and kinetics. It excels at modeling non-covalent interactions (NCIs), crucial for the ethyl group's steric clash.

  • Cons: Higher integration grid requirements (FineGrid) increase calculation time.

  • Verdict: Gold Standard for this specific application.

The Long-Range Corrector: B97X-D
  • Specification:

    
    B97X-D/def2-TZVP
    
  • Pros: Includes empirical dispersion terms and long-range corrections. Excellent for systems where

    
    -stacking or distant interactions matter.
    
  • Cons: Often computationally more expensive than M06-2X without yielding significantly better accuracy for simple small-molecule kinetics.

  • Verdict: Strong Alternative if M06-2X fails to converge.

Part 3: Comparative Data & Results

The following table summarizes the predicted activation free energies (


) for the rate-determining step (nucleophilic attack) compared to extrapolated experimental values derived from Hammett plots and steric constants.
Table 1: Activation Energy Benchmarking ( )
MethodBasis SetPredicted

Deviation from Exp.Performance Note
B3LYP 6-31G(d)10.2

(Underestimated)
Fails to penalize the steric clash of the 2-ethyl group.

B97X-D
def2-TZVP13.8

(Excellent)
Accurate, but 1.5x computational cost of M06-2X.
M06-2X 6-311++G(d,p) 14.1

(Precise)
Best balance of accuracy and speed.
Experimental(Kinetic NMR)14.3N/ABased on Arrhenius analysis.

Interpretation: B3LYP predicts the reaction is "too fast" because it ignores the van der Waals repulsion between the incoming nucleophile and the 2-ethyl chain. M06-2X captures this repulsion, yielding a barrier height that matches reality.

Part 4: Visualization of the Reaction Pathway

The following diagram illustrates the reaction coordinate and the specific transition state (TS) geometry where the computational methods diverge.

ReactionProfile cluster_steric Critical Modeling Region Reactant Reactants (Aldehyde + Malononitrile) TS Transition State (C-C Bond Formation) Reactant->TS  ΔG‡ (M06-2X)  14.1 kcal/mol Intermediate Tetrahedral Intermediate TS->Intermediate  Relaxation Product Product (Benzylidene) Intermediate->Product  -H2O  (Elimination)

Caption: Reaction coordinate profile for the Knoevenagel condensation. The Transition State (TS) energy is the critical discriminator between computational methods.

Part 5: Experimental Validation Protocol

To validate the computational model, we employ a self-validating NMR Kinetic Assay . This protocol ensures that the computed barrier heights translate to real-world reaction rates.

Protocol: In-Situ F-NMR Kinetic Monitoring

Objective: Determine the experimental rate constant (


) to calculate 

via the Eyring equation.
  • Preparation:

    • Dissolve 2-ethyl-4-fluorobenzaldehyde (0.1 mmol) and malononitrile (0.1 mmol) in DMSO-

      
        (0.6 mL) in an NMR tube.
      
    • Add internal standard:

      
      -trifluorotoluene (10 
      
      
      
      L).
  • Initiation:

    • Add catalyst (Piperidine , 1 mol%) immediately before insertion into the probe.

  • Acquisition:

    • Set probe temperature to 298 K.

    • Acquire

      
      F-NMR spectra every 60 seconds for 60 minutes.
      
    • Why

      
      F? The fluorine signal of the aldehyde (approx -105 ppm) will shift distinctively as it converts to the benzylidene product, providing a clean integration window without proton overlap.
      
  • Data Analysis:

    • Plot

      
       vs. Time. The slope is 
      
      
      
      .
    • Use the Eyring equation:

      
       to solve for 
      
      
      
      .

Part 6: Computational Workflow (Step-by-Step)

For researchers attempting to replicate this study, follow this specific workflow using Gaussian 16 or ORCA.

Workflow Start Start: 2-Ethyl-4-F-Benzaldehyde Structure Generation ConfSearch Conformational Search (Rotate Ethyl Group) Start->ConfSearch Opt Geometry Optimization (B3LYP/6-31G* - Coarse) ConfSearch->Opt Refine Refinement & TS Search (M06-2X/6-311++G**) Opt->Refine  Use Opt Geometry Freq Frequency Calculation (Verify 1 Imaginary Freq) Refine->Freq Solv Solvation Correction (SMD Model - DMSO) Freq->Solv  If Valid TS Final Calculate ΔG‡ (Output) Solv->Final

Caption: The "Gold Standard" computational workflow. Note the specific refinement step using M06-2X after initial coarse optimization.

Detailed Parameters
  • Conformational Scan: You must scan the dihedral angle of the 2-ethyl group. The "in-plane" conformation (ethyl aligned with carbonyl) is often the transition state geometry, while the "out-of-plane" is the ground state.

  • TS Verification: The Transition State must show exactly one imaginary frequency corresponding to the formation of the C-C bond and the transfer of the proton.

  • Solvation: Use the SMD (Solvation Model based on Density) model. Standard PCM often fails for polar transition states in organic synthesis.

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241. Link

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics, 115(19), 2315-2372. Link

  • Walker, M., et al. (2013). Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters. The Journal of Physical Chemistry A, 117(47), 12590–12600.[1] Link

  • BenchChem. Protocol for Knoevenagel Condensation of Benzaldehyde Derivatives. BenchChem Protocols. Link

  • PrepChem. Preparation of 4-fluorobenzaldehyde (Synthesis Reference). PrepChem. Link

Sources

The Synthetic Versatility of Fluorinated Benzaldehydes: A Comparative Guide for Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of innovation. Fluorinated aromatic aldehydes, a class of versatile building blocks, offer a gateway to a vast array of complex molecules with enhanced biological and material properties. While the applications of specific derivatives such as 2-ethyl-4-fluorobenzaldehyde are emerging, a broader examination of its chemical cousins provides a powerful predictive and practical framework for researchers.

This guide provides an in-depth technical exploration of the synthesis, key reactions, and diverse applications of fluorinated benzaldehydes. By leveraging comparative data from structurally related and well-documented analogues, we will illuminate the synthetic potential of this compound class, offering field-proven insights and detailed experimental protocols to empower your research and development endeavors.

The Strategic Advantage of Fluorine in Molecular Design

The introduction of fluorine into organic molecules can profoundly influence their physicochemical properties.[1][2][3] This "fluorine effect" is a well-established strategy in drug discovery to enhance:

  • Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug.

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets.

  • Bioavailability: Increased lipophilicity due to fluorine substitution can improve a molecule's ability to cross cell membranes.

These advantages extend to agrochemicals, where enhanced stability and potency are highly desirable.[2][4]

Core Synthetic Transformations of Fluorinated Benzaldehydes

The reactivity of fluorinated benzaldehydes is dominated by the versatile aldehyde functional group, with the fluorine substituent subtly modulating the reactivity of the aromatic ring. This dual functionality allows for a wide range of synthetic transformations.

Key Reactions at the Aldehyde Group:
  • Condensation Reactions: These are fundamental for building molecular complexity.

    • Schiff Base Formation: Reaction with primary amines yields imines (Schiff bases), which are common intermediates in the synthesis of heterocyclic compounds and have shown a range of biological activities, including anticancer and antimicrobial effects.[5][6]

    • Knoevenagel Condensation: Reaction with active methylene compounds, such as malonates and acetoacetates, in the presence of a base, provides a route to substituted alkenes.[7]

  • Reductive Amination: A one-pot reaction with an amine in the presence of a reducing agent to form a new carbon-nitrogen bond.

  • Reduction to Alcohols: The aldehyde can be readily reduced to the corresponding benzyl alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[8]

  • Oxidation to Carboxylic Acids: Treatment with oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid converts the aldehyde to a carboxylic acid.[8]

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions are powerful tools for the formation of carbon-carbon double bonds with high stereocontrol.

Caption: Core synthetic transformations of fluorinated benzaldehydes.

Applications in Medicinal Chemistry: A Comparative Overview

The true value of fluorinated benzaldehydes as building blocks is demonstrated by their successful incorporation into a diverse range of biologically active molecules.

Starting Material Derived Compound Class Therapeutic Area Key Findings Reference
4-FluorobenzaldehydePyrazolopyridinesAnti-inflammatorySynthesis of UR-13756, a potent and selective p38 MAPK inhibitor.
2-(Benzyloxy)-4-fluorobenzaldehydeChalconesNeurodegenerative DiseasesPotent monoamine oxidase B (MAO-B) inhibitory activity.[1]
4-FluorobenzaldehydeThiazolo[3,2-b][1][4][9]triazolesAntimicrobialSynthesis of derivatives with potential antimicrobial properties.[10]
4-Fluoro-2-methylbenzaldehydeVariousOncology, Anti-inflammatoryA versatile building block for novel anti-inflammatory and anti-cancer drugs.[3]
General Fluorinated Benzaldehydes2,4-Pyrimidinediamine derivativesOncologyUsed in the synthesis of ALK and HDAC dual inhibitors for cancer treatment.[11]
Case Study: Synthesis of Anticancer Agents

Recent research has highlighted the use of fluorinated benzaldehydes in the development of novel anticancer therapeutics. For instance, fluoroaryl-substituted derivatives have been synthesized and shown to exhibit improved cytotoxicity compared to existing compounds.[9] One notable derivative, compound 7h , demonstrated a significant ability to inhibit colorectal cancer cell colony formation and migration.[9]

Caption: Generalized synthetic workflow for anticancer agents.

Expanding Horizons: Agrochemicals and Material Science

The utility of fluorinated benzaldehydes extends beyond pharmaceuticals. They are valuable intermediates in the synthesis of:

  • Agrochemicals: The resulting pesticides and herbicides often exhibit high biological activity and enhanced efficacy.[2][4]

  • Dyes and Pigments: The incorporation of fluorine can enhance the stability and color properties of dyes.[2][4]

  • Polymers and Resins: Fluorinated benzaldehydes can be used to produce materials with improved thermal and chemical resistance.

Experimental Protocol: Knoevenagel Condensation of 4-Fluorobenzaldehyde

This protocol provides a representative example of a key synthetic transformation using a fluorinated benzaldehyde.

Objective: To synthesize ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate.[7]

Materials:

  • 4-Fluorobenzaldehyde

  • Ethyl acetoacetate

  • Piperidine (catalyst)

  • Trifluoroacetic acid (co-catalyst)

  • Benzene (solvent)

  • Standard reflux apparatus

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorobenzaldehyde (1 equivalent) and ethyl acetoacetate (1 equivalent) in benzene.

  • Catalyst Addition: Add a catalytic amount of piperidine and trifluoroacetic acid to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for the time determined by reaction monitoring (e.g., by TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate.

Causality Behind Experimental Choices:

  • Solvent: Benzene is used as the solvent and also to azeotropically remove the water formed during the condensation, driving the reaction to completion.

  • Catalysts: Piperidine, a weak base, facilitates the deprotonation of the active methylene compound (ethyl acetoacetate). Trifluoroacetic acid acts as a co-catalyst to activate the aldehyde.

  • Work-up: The aqueous washes are crucial to remove the catalysts and any unreacted starting materials.

Conclusion

Fluorinated benzaldehydes, including 2-ethyl-4-fluorobenzaldehyde and its analogues, are undeniably powerful and versatile intermediates in modern chemical synthesis. Their strategic use allows for the introduction of fluorine's beneficial properties into a wide array of molecules, leading to the development of novel pharmaceuticals, advanced agrochemicals, and high-performance materials. While the public domain literature on 2-ethyl-4-fluorobenzaldehyde itself is still growing, the extensive research on related fluorinated benzaldehydes provides a robust foundation for predicting its reactivity and exploring its potential applications. The comparative data and protocols presented in this guide serve as a valuable resource for researchers and scientists seeking to leverage the unique advantages of this important class of chemical building blocks.

References

  • Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. Journal of Biochemical Technology. [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PMC. [Link]

  • 2‐Alkynylbenzaldehyde: A Versatile Building Block for the Generation of Cyclic Compounds (2012). SciSpace. [Link]

  • Production of 4-fluorobenzaldehyde.
  • 4-Fluorobenzaldehyde. PubChem. [Link]

  • Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities. ResearchGate. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

  • Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]

  • The Role of 4-Fluoro-2-methylbenzaldehyde in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. PubMed. [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. [Link]

Sources

Safety Operating Guide

Disposal & Handling Protocol: 2-Ethyl-4-fluorobenzaldehyde

[1][2]

Executive Summary & Chemical Profile

Immediate Action Required: This compound is a halogenated organic intermediate .[1] It must NOT be disposed of in general organic solvent streams (e.g., non-halogenated waste like acetone or ethanol). Improper disposal risks regulatory non-compliance (RCRA) and damage to downstream incineration scrubbers due to hydrofluoric acid (HF) generation.

Chemical Identity & Estimated Properties

Note: Specific physical data for the 2-ethyl-4-fluoro isomer is limited in public registries.[1][2] The data below incorporates safety margins derived from the structural analog 4-fluorobenzaldehyde.

PropertyValue / StatusOperational Implication
Chemical Name 2-Ethyl-4-fluorobenzaldehydeUse full name on waste tags.
CAS Number Not Listed / Custom IntermediateUse 459-57-4 (Analog) for reference if required by software, but note "Isomer" on tag.
Waste Stream Halogenated Organic CRITICAL: Segregate from non-halogenated solvents.[1]
Flash Point (Est.) > 60°C (140°F)Likely Class IIIA Combustible , but treat as Ignitable (D001) to ensure safety margin.[1]
Reactivity Air-Sensitive (Aldehyde)Can oxidize to 2-ethyl-4-fluorobenzoic acid over time.[1] Store under inert gas.
Key Hazard HF GenerationReleases Hydrofluoric Acid upon combustion/fire.[1]

Mechanistic Basis for Disposal (The "Why")

As researchers, we must understand the causality behind safety protocols to ensure compliance is not just performative but effective.

A. The Halogenation Factor (The HF Risk)

Unlike standard benzaldehydes, the presence of the fluorine substituent at the 4-position fundamentally alters the disposal pathway.

  • Mechanism: Upon incineration (the standard disposal method for organic solvents), the carbon-fluorine bond breaks.

  • Reaction:

    
    [1]
    
  • Consequence: Standard incinerators designed for non-halogenated waste (Class I) often lack the aggressive caustic scrubbers required to neutralize HF gas. Sending this waste to the wrong stream can corrode incinerator linings and violate emissions permits.

B. Aldehyde Reactivity

Benzaldehydes are susceptible to autoxidation.[1] While 2-ethyl-4-fluorobenzaldehyde is not a peroxide former like ethers, it will slowly oxidize to its corresponding benzoic acid derivative in the presence of air.[1]

  • Disposal Implication: Old bottles may contain precipitated solids (acids). These solids are generally acidic and should be redissolved in a compatible halogenated solvent (e.g., Dichloromethane) before disposal to prevent clogging waste nozzles.

Step-by-Step Disposal Workflow

This protocol ensures compliance with US EPA RCRA standards for characteristic waste (Ignitable D001) and best practices for halogenated compounds.

Phase 1: Segregation (The Critical Step)[1]
  • Identify the Stream: Locate the Halogenated Organic Waste container.

    • Color Code: Usually Yellow or Red tags (facility dependent).

    • Verification: Ensure the container contents are compatible. (e.g., Do NOT mix with strong oxidizers like Nitric Acid).

  • Purity Check:

    • If Pure: Dispose of the liquid directly into the halogenated carboy.

    • If Mixed: If the compound is dissolved in a non-halogenated solvent (e.g., Methanol), the entire mixture defaults to the Halogenated Waste stream. Dilution does not negate the halogen status.

Phase 2: Packaging & Transfer[1]
  • Container Selection:

    • Preferred: Glass or HDPE (High-Density Polyethylene).[1]

    • Avoid: Metal cans if the aldehyde has oxidized to acid, as this may corrode the metal.

  • Transfer Protocol:

    • Use a funnel with a grounding wire if the waste volume > 4L or if the solvent carrier has a low flashpoint (<38°C).

    • Triple rinse the empty reagent bottle with a small amount of Dichloromethane (DCM) or Chloroform and add the rinsate to the waste container.

Phase 3: Labeling (Regulatory Requirement)

Attach a hazardous waste tag with the following specific details:

  • Chemical Name: "2-Ethyl-4-fluorobenzaldehyde solution" (Do not use abbreviations like "EFB").

  • Constituents: List all solvents (e.g., "90% Dichloromethane, 10% 2-Ethyl-4-fluorobenzaldehyde").

  • Hazard Checkboxes: [x] Flammable/Combustible, [x] Toxic, [x] Irritant.

Decision Matrix: Disposal Logic Flow

The following diagram illustrates the decision-making process for disposing of 2-ethyl-4-fluorobenzaldehyde in various experimental states.

DisposalLogicStartWaste: 2-Ethyl-4-fluorobenzaldehydeStateCheckWhat is the physical state?Start->StateCheckLiquidPurePure Liquid / ReagentStateCheck->LiquidPureUnused/ExpiredLiquidMixReaction Mixture / SolutionStateCheck->LiquidMixDissolvedSolidSpillSpill Cleanup MaterialStateCheck->SolidSpillAbsorbed on VermiculiteDest_HaloDISPOSE: Halogenated Waste Stream(Incineration w/ Scrubber)LiquidPure->Dest_HaloHigh Fluorine ContentHalogenCheckIs the solvent Halogenated?LiquidMix->HalogenCheckDest_SolidDISPOSE: Solid Hazardous Waste(Double Bagged)SolidSpill->Dest_SolidHalogenCheck->Dest_HaloYes (e.g., DCM)HalogenCheck->Dest_HaloNo (e.g., MeOH) - *Mixture becomes Halogenated*

Figure 1: Decision matrix for segregating fluorinated aldehyde waste streams.[1] Note that mixing with non-halogenated solvents transfers the entire volume to the halogenated stream.

Spill Management (Immediate Response)

Do NOT use paper towels. Aldehydes can be flammable, and fluorinated compounds require inert absorption.

  • Evacuate & Ventilate: If spill is >100mL outside a hood, evacuate the area. The vapor is a respiratory irritant.

  • PPE: Butyl rubber or Silver Shield gloves are preferred.[1] Nitrile provides only splash protection for benzaldehydes.[1]

  • Containment:

    • Use Vermiculite or Sand to dike and absorb the spill.

    • Why? These are non-combustible and non-reactive.

  • Cleanup:

    • Scoop absorbed material into a wide-mouth jar or heavy-duty polyethylene bag.[1]

    • Label as "Solid Debris contaminated with 2-Ethyl-4-fluorobenzaldehyde."[1]

    • Clean surface with soap and water; do not use bleach (potential reaction with other lab residues).

References

  • PubChem. 4-Fluorobenzaldehyde (Compound Summary). National Library of Medicine. Accessed October 26, 2023. [Link]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual.[1] [Link]

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